Rocastine
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDPATYPQFYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874470 | |
| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91833-49-7 | |
| Record name | Rocastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROCASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rocastine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocastine is a selective H1 receptor antagonist recognized for its antihistaminic properties. This document provides a comprehensive technical overview of its mechanism of action at the histamine (B1213489) H1 receptor. While specific quantitative data on this compound's binding affinity remains limited in publicly accessible literature, this guide synthesizes available information on its receptor interaction, the downstream signaling pathways it modulates, and its stereoselective activity. The primary mechanism involves competitive antagonism at the H1 receptor, a Gq/11-coupled receptor, thereby inhibiting the canonical phospholipase C signaling cascade. Furthermore, based on the established pharmacology of second-generation antihistamines, the potential for this compound to act as an inverse agonist is explored. Detailed experimental methodologies for relevant assays are also provided to facilitate further research and drug development efforts.
Introduction
Histamine H1 receptors are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily. Their activation by histamine initiates a signaling cascade that plays a central role in allergic and inflammatory responses. This compound, a selective H1 antagonist, effectively mitigates these responses by preventing histamine from binding to its receptor. This guide delves into the molecular interactions and functional consequences of this compound's engagement with the H1 receptor.
H1 Receptor Binding of this compound
The antihistaminic activity of this compound has been primarily characterized through competitive radioligand binding assays. These studies have demonstrated its ability to displace [3H]mepyramine, a well-established H1 receptor antagonist radioligand, from its binding site on guinea pig cortex membranes.[1][2]
Stereoselectivity
A significant aspect of this compound's pharmacology is its stereoselectivity. The (R)-enantiomer of this compound has been shown to be at least 300 times more potent in its antihistaminic activity compared to the (S)-enantiomer.[1][2] This highlights the specific conformational requirements for optimal interaction with the H1 receptor binding pocket.
Quantitative Binding Affinity
Table 1: Summary of this compound H1 Receptor Binding Properties
| Ligand | Receptor | Radioligand | Tissue Source | Key Finding | Reference |
| This compound (racemic) | H1 | [3H]mepyramine | Guinea pig cortex | Inhibition of radioligand binding | [1][2] |
| (R)-Rocastine | H1 | [3H]mepyramine | Guinea pig cortex | At least 300x more potent than (S)-isomer | [1][2] |
| (S)-Rocastine | H1 | [3H]mepyramine | Guinea pig cortex | Significantly less potent than (R)-isomer | [1][2] |
Downstream Signaling Pathways
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), culminating in a cellular response.
As an antagonist, this compound blocks the initiation of this cascade by preventing histamine from binding to the H1 receptor.
Caption: this compound blocks histamine-induced H1 receptor signaling.
Potential for Inverse Agonism
Many second-generation H1 receptor antagonists have been demonstrated to act as inverse agonists. Inverse agonists not only block the action of agonists but also reduce the basal, constitutive activity of the receptor in the absence of an agonist. This is a key feature of many GPCRs, including the H1 receptor. While there is currently no direct experimental evidence to definitively classify this compound as an inverse agonist, its structural and functional similarity to other H1 antihistamines suggests this as a plausible mechanism. Further functional assays measuring basal H1 receptor activity in the presence of this compound would be required to confirm this.
Experimental Protocols
[3H]mepyramine Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound for the H1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing H1 receptors (e.g., guinea pig cortex).
-
[3H]mepyramine (radioligand).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound.
-
In a parallel set of tubes, incubate membranes with [3H]mepyramine and the non-specific binding control.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing H1 receptors (e.g., CHO-K1 cells stably expressing the human H1R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Histamine (agonist).
-
Test compound (this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Plate cells in a microplate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value of the test compound for the inhibition of the histamine-induced calcium response.
-
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion
This compound is a potent and stereoselective H1 receptor antagonist. Its primary mechanism of action is the competitive inhibition of histamine binding to the H1 receptor, which in turn blocks the Gq/11-mediated signaling cascade responsible for allergic and inflammatory responses. While direct evidence is pending, the possibility of this compound exhibiting inverse agonist properties aligns with the known pharmacology of many second-generation antihistamines and presents an avenue for future investigation. The experimental protocols detailed herein provide a framework for further elucidation of this compound's molecular pharmacology and the development of novel H1 receptor modulators.
References
Rocastine: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocastine is a potent and selective second-generation H1 histamine (B1213489) receptor antagonist, recognized for its non-sedating properties. This document provides a comprehensive overview of the chemical structure of this compound, a detailed plausible synthesis pathway derived from related compounds, and an examination of its mechanism of action through the histamine H1 receptor signaling pathway. All quantitative data is presented in structured tables, and experimental protocols are detailed. Visual diagrams of the synthesis and signaling pathways are provided to enhance understanding.
Chemical Structure
This compound is a heterocyclic compound featuring a pyrido-oxazepine thione core. Its chemical identity is well-established, and its key structural details are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione |
| Molecular Formula | C₁₃H₁₉N₃OS |
| Molecular Weight | 265.38 g/mol |
| CAS Number | 91833-49-7 |
| Canonical SMILES | CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C |
The structure of this compound is characterized by a tricyclic system where a pyridine (B92270) ring is fused to a 1,4-oxazepine (B8637140) ring, which also contains a thiocarbonyl group (thione). A dimethylaminoethyl side chain is attached at the 2-position of the oxazepine ring, which is crucial for its pharmacological activity.
Plausible Synthesis Pathway
The proposed synthesis of this compound likely proceeds through a key intermediate, 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione . This intermediate can be synthesized from the corresponding oxazepinone precursor, which is then thionated. The final step is a nucleophilic substitution reaction with dimethylamine (B145610).
Synthesis of the Chloroethyl Intermediate
The synthesis of the chloroethyl intermediate would likely begin from a suitably substituted aminopyridine derivative, which is built up to the pyrido-oxazepine core. The chloroethyl sidechain is then introduced.
Thionation of the Oxazepinone
The oxazepinone precursor is converted to the corresponding thione. A common reagent for this transformation is Lawesson's reagent.
Final Step: Amination
The final step is the reaction of the chloroethyl intermediate with dimethylamine to yield this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound, based on the synthesis of analogous compounds.
Thionation of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1]oxazepin-5(H)-one
Objective: To convert the oxazepinone to the corresponding thione.
Materials:
-
2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one
-
Lawesson's reagent
-
Anhydrous toluene (B28343)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Lawesson's reagent (0.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione.
Synthesis of this compound from 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione
Objective: To introduce the dimethylamino group via nucleophilic substitution.
Materials:
-
2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione
-
Dimethylamine (e.g., 40% aqueous solution or condensed gas)
-
Ethanol (absolute) or another suitable solvent
-
Methylene (B1212753) chloride
-
1N Sodium hydroxide (B78521) solution
-
Water
-
Anhydrous sodium sulfate
-
Isopropyl ether
Procedure:
-
To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione in a suitable solvent such as absolute ethanol, an excess of dimethylamine is added in a sealed reaction vessel.
-
The reaction is allowed to proceed at room temperature for several days, with the progress monitored by TLC.
-
Upon completion, the solvent and excess dimethylamine are removed by evaporation.
-
The solid residue is taken up in methylene chloride and washed twice with 1N sodium hydroxide solution and once with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.
-
The crude product can be further purified by trituration with a suitable solvent system such as isopropyl ether to yield crystalline this compound.
Table 2: Summary of Plausible Reaction Conditions and Yields
| Step | Reactants | Reagents/Solvents | Temperature | Duration | Typical Yield |
| Thionation | Chloroethyl-oxazepinone | Lawesson's reagent, Toluene | Reflux | 2-4 hours | 80-90% |
| Amination | Chloroethyl-thione | Dimethylamine, Ethanol | Room Temperature | 6 days | 70-85% |
Mechanism of Action: Histamine H1 Receptor Signaling
This compound functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins.
The binding of histamine to the H1 receptor induces a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
The activation of this pathway ultimately leads to various cellular responses that manifest as the symptoms of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound, by binding to the H1 receptor, prevents histamine from binding and activating this signaling cascade, thereby alleviating allergic symptoms.
Conclusion
This compound is a significant therapeutic agent in the management of allergic conditions. Its unique chemical structure underpins its potent and selective antihistaminic activity. The plausible synthesis pathway presented here, based on available chemical literature, offers a viable route for its production. Understanding its mechanism of action at the molecular level, specifically its interaction with the histamine H1 receptor signaling cascade, is crucial for the development of future antiallergic drugs. This guide provides a foundational resource for researchers and professionals in the field of drug development.
References
Unraveling the Stereospecificity of Rocastine: A Technical Guide to the Biological Activity of its Enantiomers
For Immediate Release
RICHMOND, Va. - A comprehensive analysis of the enantiomers of Rocastine, a potent histamine (B1213489) H1 antagonist, reveals a significant stereospecificity in its biological activity. The (R)-enantiomer of this compound is substantially more active than its (S)-counterpart, a finding with important implications for drug development and therapeutic applications. This technical guide provides an in-depth overview of the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with this compound's enantiomers.
Executive Summary
This compound is a second-generation histamine H1 antagonist characterized by its rapid onset of action and non-sedating properties.[1] This guide delves into the distinct pharmacological profiles of its two enantiomers, (R)-Rocastine and (S)-Rocastine. The data presented herein, primarily from the seminal work of Sleevi et al. (1991), demonstrates that the (R)-enantiomer is the primary contributor to the antihistaminic effects of racemic this compound, exhibiting over 300-fold greater potency than the (S)-enantiomer in both in vitro and in vivo studies.[2] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemistry and biological activity of this compound.
Quantitative Biological Data
The biological activity of this compound enantiomers has been quantified through in vitro receptor binding assays and in vivo animal models. The data clearly illustrates the superior potency of the (R)-enantiomer.
In Vitro H1 Receptor Binding Affinity
The affinity of this compound enantiomers for the histamine H1 receptor was determined using a [3H]mepyramine binding assay with guinea pig cortex membranes. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) |
| (R)-Rocastine | 1.2 |
| (S)-Rocastine | 400 |
Data sourced from Sleevi et al., J Med Chem, 1991.[2]
In Vivo Antihistaminic Activity
The in vivo antihistaminic potency of this compound enantiomers was assessed by their ability to protect guinea pigs from histamine-induced lethality. The PD50 value represents the dose of the drug required to protect 50% of the animals from a lethal dose of histamine.
| Compound | PD50 (mg/kg, oral) |
| (R)-Rocastine | 0.12 |
| (S)-Rocastine | >30 |
| Racemic this compound | 0.12 |
Data for enantiomers sourced from Sleevi et al., J Med Chem, 1991.[2] Data for racemic this compound sourced from Nolan et al., Agents Actions, 1989.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Sleevi et al. (1991).
[3H]Mepyramine Binding Assay (Histamine H1 Receptor)
This in vitro assay measures the binding affinity of a compound to the histamine H1 receptor.
Workflow:
Caption: Workflow for the [3H]mepyramine binding assay.
Detailed Steps:
-
Membrane Preparation: Guinea pig cerebral cortex was homogenized in 50 mM sodium-potassium phosphate buffer (pH 7.4). The homogenate was centrifuged at 1,000g for 10 minutes. The resulting supernatant was then centrifuged at 20,000g for 20 minutes. The final pellet was resuspended in the same buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: The membrane preparation was incubated with 2 nM [3H]mepyramine and various concentrations of the test compounds in a final volume of 1 mL. The incubation was carried out for 30 minutes at 25°C.
-
Filtration and Measurement: The incubation was terminated by rapid filtration through GF/B glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [3H]mepyramine (IC50) was determined from the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation.
Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.
Workflow:
Caption: Workflow for the histamine-induced lethality assay.
Detailed Steps:
-
Animal Preparation and Dosing: Male Hartley guinea pigs were fasted overnight. The test compounds were administered orally in a suitable vehicle.
-
Histamine Challenge: One hour after drug administration, the animals were challenged with an intravenous injection of a lethal dose of histamine dihydrochloride (1.2 mg/kg).
-
Observation and Data Analysis: The animals were observed for 30 minutes, and the number of survivors at each dose level was recorded. The PD50 value, the dose that protected 50% of the animals from death, was calculated using probit analysis.
Signaling Pathways
This compound, as a histamine H1 receptor antagonist, exerts its effects by blocking the downstream signaling pathways initiated by histamine binding to the H1 receptor. The primary signaling cascade involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Histamine H1 Receptor Signaling Cascade
Caption: Canonical signaling pathway of the histamine H1 receptor.
Upon binding of histamine to the H1 receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to the activation of transcription factors such as NF-κB, which are involved in inflammatory responses.[3] this compound enantiomers, by acting as antagonists, prevent this cascade of events.
Conclusion
The biological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is a potent histamine H1 antagonist, while the (S)-enantiomer is significantly less active. This pronounced difference underscores the importance of stereoselective synthesis and evaluation in drug development. A thorough understanding of the distinct pharmacological profiles of enantiomers is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects. The data and protocols presented in this technical guide provide a solid foundation for further research and development in the field of antihistamines.
References
- 1. This compound (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Optical isomers of this compound and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines. | Semantic Scholar [semanticscholar.org]
Rocastine: A Technical Overview of the H1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocastine is a potent and selective histamine (B1213489) H1 receptor antagonist. Developed as a non-sedating antihistamine, it has been a subject of interest in the study of allergic responses and the development of allergy therapeutics. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound, with the chemical name 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione, possesses the molecular formula C13H19N3OS.[3] Its molecular weight is 265.38 g/mol .[3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H19N3OS | [3] |
| Molecular Weight | 265.38 g/mol | [3] |
| IUPAC Name | 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione | [3] |
| CAS Number | 91833-49-7 | |
| Synonyms | AHR-11325 | [2] |
| Topological Polar Surface Area | 60.7 Ų | [3] |
| Complexity | 298 | [3] |
Synthesis
The synthesis of this compound and its optical isomers has been described in the scientific literature. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, researchers are directed to the publication by Sleevi et al. in the Journal of Medicinal Chemistry (1991, 34(4), 1314-28).
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses associated with allergic reactions. By competitively binding to the H1 receptor, this compound blocks the action of histamine, thereby preventing the initiation of this signaling pathway and mitigating the symptoms of allergic responses.
Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.
Experimental Protocols
The antihistaminic activity of this compound has been evaluated through various in vivo and in vitro assays. The following are summaries of key experimental methodologies.
In Vivo: Histamine-Induced Lethality in Guinea Pigs
This assay assesses the ability of an antagonist to protect against a lethal dose of histamine.
Methodology:
-
Male Hartley guinea pigs are fasted overnight with free access to water.
-
This compound or a vehicle control is administered orally at various doses and at a specified time before histamine challenge.
-
A lethal dose of histamine phosphate (B84403) is administered intravenously.
-
The number of animals surviving in each treatment group is recorded.
-
The protective dose 50 (PD50), the dose required to protect 50% of the animals from death, is calculated.
This compound has been shown to be effective with a 15-minute pretreatment time (PD50 = 0.13 mg/kg) and a 1-hour pretreatment time (PD50 = 0.12 mg/kg).[2]
In Vitro: [3H]Mepyramine Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig cerebral cortex is homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]mepyramine (a radiolabeled H1 antagonist) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential H1 antagonist like this compound.
References
Pharmacological Profile of Rocastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocastine, also known as AHR-11325, is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist. Characterized by its rapid onset of action and non-sedating properties, this compound has demonstrated significant antihistaminic effects in preclinical studies. It operates as a competitive antagonist at the H1 receptor, thereby inhibiting the downstream signaling cascade initiated by histamine. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic effects, and the limited available data on its pharmacokinetic profile. Detailed experimental methodologies for key preclinical assays are also presented, alongside a visualization of the H1 receptor signaling pathway. Due to the limited publicly available data, some sections of this guide are supplemented with established principles and representative protocols for H1 receptor antagonists.
Mechanism of Action
This compound is a selective antagonist of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins. This activation initiates a signaling cascade through phospholipase C (PLC). This compound competitively binds to the H1 receptor, preventing histamine from binding and thereby inhibiting the activation of this pathway.
H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, by blocking the initial binding of histamine, prevents these downstream effects.
Pharmacodynamics
This compound exhibits potent antihistaminic properties in various preclinical models. A key characteristic of this compound is its stereoselective activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.
In Vitro Receptor Binding Affinity
In Vivo Efficacy
In vivo studies in guinea pigs have demonstrated this compound's effectiveness in protecting against histamine-induced effects. The protective dose 50 (PD50) is a measure of the dose of a drug required to protect 50% of the animals from a specific challenge.
| Experimental Model | Pretreatment Time | This compound PD50 (mg/kg, oral) | Reference Compound | Reference PD50 (mg/kg, oral) |
| Histamine-induced lethality | 15 min | 0.13 | Terfenadine (B1681261) | 44.0 |
| Histamine-induced lethality | 1 hr | 0.12 | Terfenadine | 1.93 |
| Aerosolized antigen-induced collapse | 1 hr | - | Diphenhydramine | ~36x less potent |
Data compiled from Nolan JC, et al. Agents Actions. 1989 Aug;28(1-2):53-61.[1]
These data highlight this compound's rapid onset of action, being as effective with a 15-minute pretreatment as with a 1-hour pretreatment.[1] In contrast, the efficacy of terfenadine is significantly lower with a shorter pretreatment time.[1] Furthermore, this compound demonstrated high potency in an antigen-induced anaphylaxis model.[1]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as plasma concentrations, half-life, and bioavailability, are not publicly available. This lack of data suggests that the clinical development of this compound may have been discontinued (B1498344) at an early stage.
Selectivity Profile
In vitro studies have shown that this compound is highly selective for the H1 receptor, possessing no anticholinergic, antiadrenergic, or antiserotonergic properties.[1] Additionally, it did not alter the EEG of cats at doses significantly exceeding its antihistaminic dose, nor did it potentiate yohimbine (B192690) toxicity in mice, suggesting a favorable central nervous system safety profile.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of H1 receptor antagonists like this compound.
[3H]Mepyramine Binding Assay (Guinea Pig Cortex)
This in vitro assay is used to determine the binding affinity of a test compound for the histamine H1 receptor.
Protocol:
-
Membrane Preparation:
-
Guinea pig cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA protein assay).
-
-
Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, add the membrane preparation, [3H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, a separate set of wells includes a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Total binding is determined in the absence of a competing ligand.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.
Protocol:
-
Animal Model:
-
Male albino guinea pigs are typically used.
-
Animals are fasted overnight before the experiment.
-
-
Drug Administration:
-
The test compound (this compound) or vehicle is administered orally (p.o.) at various doses.
-
A predetermined pretreatment time is allowed to elapse (e.g., 15 minutes or 1 hour) to allow for drug absorption.
-
-
Histamine Challenge:
-
A lethal dose of histamine dihydrochloride (B599025) (e.g., administered intravenously or intraperitoneally) is administered. The specific dose is predetermined to cause lethality in a high percentage of vehicle-treated animals.
-
-
Observation:
-
Animals are observed for a set period (e.g., 30 minutes) for signs of respiratory distress, convulsions, and mortality.
-
-
Data Analysis:
-
The number of animals protected from lethality at each dose of the test compound is recorded.
-
The protective dose 50 (PD50), which is the dose that protects 50% of the animals from lethality, is calculated using probit analysis.
-
Clinical Development Status
There is a lack of publicly available information regarding clinical trials of this compound. This suggests that the development of this compound (AHR-11325) by the A.H. Robins Company may have been discontinued before or during the clinical trial phase. The reasons for this are not documented in the available literature.
Conclusion
This compound is a potent, selective, and non-sedating H1 receptor antagonist with a rapid onset of action demonstrated in preclinical models. Its high affinity and stereoselective interaction with the H1 receptor translate to significant in vivo efficacy in models of histamine challenge and allergic response. However, the lack of publicly available pharmacokinetic and clinical data limits a complete understanding of its pharmacological profile and therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for the evaluation of novel H1 receptor antagonists. Further research would be necessary to fully elucidate the clinical utility of this compound.
References
Rocastine's High Selectivity for the Histamine H1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocastine (AHR-11325) is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist. Its clinical efficacy as a non-sedating antihistamine is rooted in its high affinity for the H1 receptor and a notable lack of significant interaction with other receptor systems, thereby minimizing off-target effects. This technical guide provides an in-depth analysis of this compound's selectivity for the histamine H1 receptor, presenting available quantitative data, detailing the experimental methodologies used for its characterization, and visualizing the pertinent signaling pathways and experimental workflows.
Introduction: The Histamine H1 Receptor and the Therapeutic Rationale for Selectivity
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses. Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as itching, vasodilation, and bronchial constriction. First-generation antihistamines, while effective at blocking the H1 receptor, often cross the blood-brain barrier and interact with other receptors, such as muscarinic, adrenergic, and serotonergic receptors, leading to undesirable side effects like sedation, dry mouth, and dizziness.
The development of second-generation antihistamines, such as this compound, aimed to overcome these limitations by designing molecules with high selectivity for the H1 receptor and reduced central nervous system penetration. The selectivity of a drug for its target receptor over other receptors is a critical determinant of its safety and tolerability profile.
Quantitative Analysis of this compound's Receptor Binding Profile
In vitro studies have demonstrated that this compound possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties[2]. This indicates a low affinity for muscarinic, adrenergic, and serotonin (B10506) receptors. The table below summarizes the currently understood selectivity profile of this compound.
| Receptor Target | Binding Affinity (Qualitative) | Implied Ki or IC50 | Evidence |
| Histamine H1 Receptor | High | Low nM range (inferred) | Inhibition of [3H]mepyramine binding[1] |
| Muscarinic Receptors | Low / Negligible | High µM to mM range (inferred) | In vitro studies showing no anticholinergic effects[2] |
| Adrenergic Receptors | Low / Negligible | High µM to mM range (inferred) | In vitro studies showing no antiadrenergic effects[2] |
| Serotonergic Receptors | Low / Negligible | High µM to mM range (inferred) | In vitro studies showing no antiserotonergic effects[2] |
Experimental Protocols
The determination of this compound's selectivity for the H1 receptor relies on well-established in vitro pharmacological assays. The core of this characterization is the competitive radioligand binding assay.
Histamine H1 Receptor Binding Assay ([3H]mepyramine Competition)
This assay quantifies the affinity of this compound for the histamine H1 receptor by measuring its ability to displace a known high-affinity radiolabeled H1 antagonist, [3H]mepyramine, from its binding site on the receptor.
Methodology:
-
Tissue Preparation: A crude membrane fraction is prepared from guinea pig cerebral cortex, a tissue known to have a high density of H1 receptors. The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Competitive Binding Incubation: A constant concentration of [3H]mepyramine is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Selectivity Screening: Off-Target Receptor Binding Assays
To confirm the selectivity of this compound, similar competitive binding assays are performed for a panel of other receptors, including:
-
Muscarinic Receptors: Using a radioligand such as [3H]QNB (quinuclidinyl benzilate) and membrane preparations from tissues rich in muscarinic receptors (e.g., rat brain).
-
Adrenergic Receptors: Using radioligands like [3H]prazosin (for α1), [3H]yohimbine (for α2), and [3H]dihydroalprenolol (for β) with appropriate tissue preparations (e.g., rat brain, heart).
-
Serotonergic Receptors: Employing radioligands such as [3H]ketanserin (for 5-HT2A) or [3H]8-OH-DPAT (for 5-HT1A) with rat brain membranes.
The experimental protocol for these assays follows the same principles as the H1 receptor binding assay, with the appropriate choice of radioligand and tissue source for the receptor of interest. A significantly higher Ki value for these off-target receptors compared to the H1 receptor would quantitatively confirm this compound's selectivity.
Histamine H1 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the binding of histamine but also reduces the basal activity of the receptor. The canonical signaling pathway of the H1 receptor involves its coupling to the Gq/11 family of G-proteins.
Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in the various cellular responses associated with allergic and inflammatory conditions. This compound, by inhibiting the H1 receptor, effectively blocks this entire downstream cascade.
Conclusion
This compound is a highly selective histamine H1 receptor antagonist. Its pharmacological profile, characterized by high affinity for the H1 receptor and a lack of significant activity at other tested receptors, underscores its design as a second-generation antihistamine with a favorable safety profile. The primary experimental evidence for this selectivity comes from in vitro competitive radioligand binding assays. While precise quantitative binding data for a comprehensive panel of receptors is not widely published, the available information strongly supports its classification as a selective H1 antagonist. Further research providing a complete quantitative receptor binding profile would be beneficial for a more detailed understanding of its molecular pharmacology.
References
Rocastine (CAS 91833-49-7): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocastine, with the CAS number 91833-49-7, is a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[1][2] Identified by the code AHR-11325, it has demonstrated significant antihistaminic properties in preclinical studies, positioning it as a compound of interest for the treatment of allergic conditions.[1][3] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Chemical and Physical Properties
This compound is chemically known as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione.[1] It belongs to the class of oxazepines. The stereochemistry of this compound is a critical determinant of its pharmacological activity, with the (R)-enantiomer being significantly more potent than the (S)-isomer.
| Property | Value | Source |
| CAS Number | 91833-49-7 | |
| Molecular Formula | C13H19N3OS | |
| Molecular Weight | 265.38 g/mol | |
| Stereochemistry | Racemic |
Mechanism of Action
This compound functions as a selective antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to the H1 receptor, this compound mitigates the downstream signaling cascades that lead to the physiological manifestations of an allergic response. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling pathway that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
Signaling Pathway of Histamine H1 Receptor Antagonism by this compound
Caption: this compound blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC signaling cascade.
Preclinical Pharmacology
Preclinical evaluation of this compound has demonstrated its potent antihistaminic effects and a favorable safety profile, particularly its non-sedating nature.
In Vivo Efficacy
Studies in guinea pigs have been instrumental in characterizing the in vivo activity of this compound.
| Assay | This compound PD50 (mg/kg, oral) | Pretreatment Time | Comparator PD50 (mg/kg, oral) | Comparator Pretreatment Time | Source |
| Histamine-induced Lethality | 0.12 | 1 hour | Terfenadine (B1681261): 1.93 | 1 hour | |
| Histamine-induced Lethality | 0.13 | 15 minutes | Terfenadine: 44.0 | 15 minutes | |
| Antigen-induced Collapse | - | 1 hour | Diphenhydramine (B27): ~36x less potent | 1 hour |
This compound exhibits a rapid onset of action, being as effective with a 15-minute pretreatment time as with a 1-hour pretreatment. In comparison, the potency of terfenadine is significantly reduced with a shorter pretreatment time. Furthermore, this compound was found to be approximately 36 times more potent than diphenhydramine in protecting against antigen-induced collapse in guinea pigs.
Selectivity and Safety
A key feature of this compound is its high selectivity for the H1 receptor, lacking anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. Importantly, this compound did not induce changes in the electroencephalogram (EEG) of cats at doses significantly exceeding its antihistaminic dose, indicating a lack of central nervous system sedative effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of H1 antihistamines like this compound.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test Compound (e.g., this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.
Animals:
-
Male Hartley guinea pigs (300-400 g).
Materials:
-
Histamine dihydrochloride (B599025) solution.
-
Test compound (this compound) formulated for oral administration.
-
Vehicle control.
Procedure:
-
Fast the guinea pigs overnight with free access to water.
-
Administer the test compound or vehicle orally at various doses.
-
After a specified pretreatment time (e.g., 15 or 60 minutes), administer a lethal dose of histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection). The lethal dose should be predetermined to cause mortality in a high percentage of vehicle-treated animals.
-
Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.
-
Calculate the protective dose 50 (PD50), which is the dose of the test compound that protects 50% of the animals from mortality, using a suitable statistical method (e.g., probit analysis).
Synthesis
The synthesis of this compound and its analogues has been reported, with a focus on obtaining optically pure enantiomers to investigate the stereoselectivity of H1 receptor binding. While the full detailed synthetic route is proprietary, the synthesis involves the construction of the pyrido-1,4-oxazepine core followed by the introduction of the dimethylaminoethyl side chain. The preparation of enantiomerically pure isomers is crucial for defining the structure-activity relationship.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. As a second-generation antihistamine, it is designed to have limited penetration across the blood-brain barrier, which is consistent with its non-sedating profile. The rapid onset of action observed in preclinical studies suggests efficient absorption. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various species, including humans.
Conclusion
This compound (CAS 91833-49-7) is a potent and selective second-generation H1 antihistamine with a rapid onset of action and a non-sedating profile demonstrated in preclinical models. Its efficacy in vivo, coupled with its high selectivity, underscores its potential as a therapeutic agent for allergic disorders. This technical guide provides a summary of the currently available information on this compound, offering a valuable resource for the scientific and drug development communities. Further investigation into its quantitative binding affinities, comprehensive pharmacokinetic profile, and detailed synthetic pathways will be crucial for its continued development.
References
In-Depth Technical Guide to Rocastine
For Researchers, Scientists, and Drug Development Professionals
Core Identity: The IUPAC Name of Rocastine
This compound, a potent and selective histamine (B1213489) H1 receptor antagonist, is chemically designated by the International Union of Pure and Applied Chemistry (IUPAC) as:
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione [2]
This systematic name precisely describes the molecular structure of this compound, a complex heterocyclic compound. The structure consists of a pyrido[3,2-f][1][2]oxazepine core, which is a tricyclic system containing pyridine, oxazepine, and a shared nitrogen and oxygen atom. Key functional groups that contribute to its pharmacological activity include a dimethylaminoethyl side chain at the 2-position, a methyl group at the 4-position, and a thione group (C=S) at the 5-position.
Pharmacological Profile: A Selective H1 Antagonist
This compound is a second-generation antihistamine characterized by its high affinity and selectivity for the histamine H1 receptor. Its mechanism of action involves competitive antagonism of histamine at H1 receptor sites on effector cells, thereby mitigating the allergic response. Preclinical studies have demonstrated that this compound is a potent, non-sedating antihistamine with a rapid onset of action[1].
Mechanism of Action: Signaling Pathway
As an H1 receptor antagonist, this compound blocks the downstream signaling cascade initiated by histamine binding. This pathway, central to the allergic inflammatory response, involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade is the expression of pro-inflammatory genes and the physiological manifestations of an allergic reaction.
Synthesis and Experimental Data
Quantitative Data
Due to the limited availability of public data, a comprehensive table of quantitative data from preclinical and clinical studies cannot be provided. However, preclinical reports indicate that this compound is a highly potent H1 antagonist.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary and not fully disclosed in publicly accessible literature. However, based on the assays mentioned in research abstracts, the following are generalized protocols that would be employed to evaluate the antihistaminic activity of a compound like this compound.
In Vivo Assay: Histamine-Induced Lethality in Guinea Pigs
This assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.
Methodology:
-
Animal Model: Male Hartley guinea pigs weighing 300-400g are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.
-
Histamine Challenge: After a predetermined time (e.g., 1 hour), a lethal dose of histamine dihydrochloride (B599025) (e.g., 1.25 mg/kg) is injected intravenously (i.v.).
-
Observation: The animals are observed for signs of toxicity and mortality over a 24-hour period.
-
Data Analysis: The protective effect of this compound is determined by calculating the percentage of animals that survive in each treatment group compared to the control group. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
In Vitro Assay: [3H]Mepyramine Binding to Guinea Pig Cortex
This radioligand binding assay measures the affinity of a compound for the histamine H1 receptor.
Methodology:
-
Tissue Preparation: The cerebral cortex from guinea pigs is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain a crude membrane preparation.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]mepyramine (a radiolabeled H1 antagonist) and varying concentrations of this compound in a final volume of buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding of [3H]mepyramine is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding. The inhibition of [3H]mepyramine binding by this compound is then analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding) and the Ki (the equilibrium dissociation constant), which is a measure of the affinity of this compound for the H1 receptor.
Clinical Development
Information regarding the clinical development and trial results for this compound is not widely available in the public domain. Further investigation into clinical trial registries and publications would be necessary to ascertain its clinical efficacy and safety profile in humans.
Conclusion
This compound is a potent and selective second-generation H1 antihistamine with a well-defined chemical structure and mechanism of action. While detailed experimental protocols and extensive quantitative data are not publicly available, the foundational knowledge of its pharmacology provides a strong basis for its potential therapeutic application in the management of allergic disorders. Further disclosure of preclinical and clinical data would be invaluable for a comprehensive assessment of its place in the therapeutic armamentarium.
References
Methodological & Application
Application Notes and Protocols for Rocastine Administration in Guinea Pig Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocastine (AHR-11325) is a potent and selective histamine (B1213489) H1 receptor antagonist with a rapid onset of action.[1] Preclinical studies in guinea pigs have demonstrated its efficacy in models of allergic response, making it a compound of interest for further investigation. These application notes provide detailed protocols for the oral administration of this compound in guinea pigs for efficacy, pharmacokinetic, and safety studies. The methodologies are based on published data for this compound and established best practices for guinea pig research.
Mechanism of Action: H1 Receptor Antagonism
This compound exerts its effects by competitively binding to the histamine H1 receptor, an action that classifies it as an inverse agonist. This binding stabilizes the receptor in its inactive conformation, preventing the downstream signaling cascade typically initiated by histamine.[2] The binding of histamine to the H1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then catalyzes the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3] This signaling pathway ultimately leads to the physiological manifestations of an allergic response, such as smooth muscle contraction and increased vascular permeability. This compound, by blocking the initial activation of the H1 receptor, effectively mitigates these allergic symptoms.
Quantitative Data Summary
The following tables summarize the known efficacy of this compound in guinea pigs and provide templates for pharmacokinetic and toxicity studies.
Table 1: Efficacy of Oral this compound in Guinea Pigs
| Experimental Model | Parameter | Pretreatment Time | This compound PD₅₀ (mg/kg) | Reference |
| Lethal Histamine Challenge | Protection | 15 minutes | 0.13 | [1] |
| Lethal Histamine Challenge | Protection | 1 hour | 0.12 | [1] |
| Aerosolized Antigen Challenge | Protection from Collapse | 1 hour | ~36x more potent than diphenhydramine | [1] |
Table 2: Template for Single-Dose Oral Pharmacokinetic Parameters of this compound in Guinea Pigs
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | AUC₀₋ᵢₙf (ng·h/mL) | t₁/₂ (h) |
| e.g., 0.5 | |||||
| e.g., 2.0 | |||||
| e.g., 10.0 |
Table 3: Template for Acute Oral Toxicity of this compound in Guinea Pigs
| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs of Toxicity |
| e.g., 5 | |||
| e.g., 50 | |||
| e.g., 300 | |||
| e.g., 2000 |
Experimental Protocols
General Guidelines for this compound Administration in Guinea Pigs
a. Animal Model:
-
Species: Guinea pig (Cavia porcellus)
-
Strain: Hartley is commonly used.
-
Weight: 300-500 g
-
Acclimation: Acclimate animals for at least 7 days prior to the experiment with free access to food and water.
b. This compound Formulation for Oral Administration:
-
Form: this compound is typically available as a powder.
-
Vehicle: A suitable vehicle for oral administration in guinea pigs is a 0.5% (w/v) solution of methylcellulose (B11928114) in purified water. Alternatively, a palatable sweetened vehicle can be used to improve voluntary acceptance.[4][5]
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
Ensure the final formulation is a homogenous suspension. Prepare fresh daily.
-
c. Oral Administration Technique (Gavage):
-
Restraint: Gently restrain the guinea pig to prevent movement. Wrapping the animal in a soft towel can be effective.[4]
-
Gavage Needle: Use a flexible or soft-tipped gavage needle appropriate for the size of the guinea pig.
-
Procedure:
-
Measure the distance from the tip of the guinea pig's nose to the last rib to estimate the length of tubing to be inserted.
-
Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus.
-
Administer the this compound suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
-
Volume: The administration volume should not exceed 10 mL/kg.[6]
Protocol for Histamine-Induced Bronchoconstriction
This protocol assesses the ability of this compound to protect against bronchoconstriction induced by histamine.
Methodology:
-
Animal Preparation: Acclimatize and fast the guinea pigs as described in the general guidelines.
-
Pretreatment: Administer this compound or vehicle orally at the desired dose and pretreatment time (e.g., 15 or 60 minutes).
-
Plethysmography: Place the conscious guinea pig in a whole-body plethysmograph to measure specific airway resistance (sRaw).
-
Baseline Measurement: Record a stable baseline sRaw.
-
Histamine Challenge: Expose the animal to an aerosol of histamine (e.g., 0.3 mM) for a fixed duration (e.g., 2 minutes).[7]
-
Post-Challenge Measurement: Continuously monitor and record sRaw for a defined period (e.g., 10-15 minutes) after the histamine challenge.
-
Data Analysis: Calculate the peak increase in sRaw from baseline. Determine the percent protection afforded by this compound compared to the vehicle control group.
Protocol for Antigen-Induced Bronchoconstriction
This protocol evaluates the efficacy of this compound in a model of allergic asthma.
Methodology:
-
Sensitization:
-
Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 100 µg) with an adjuvant like aluminum hydroxide (B78521) on days 1 and 5.[7]
-
Allow a period of at least two weeks for sensitization to develop.
-
-
Pretreatment: On the day of the challenge (e.g., day 15), administer this compound or vehicle orally 1 hour prior to antigen exposure.
-
Antigen Challenge:
-
Place the sensitized guinea pig in a chamber and expose it to an aerosol of ovalbumin (e.g., 0.1-0.3 mg/mL) for a defined period (e.g., 1 hour).[7]
-
Observe the animals for signs of respiratory distress or collapse.
-
-
Endpoint: The primary endpoint is the prevention of collapse or a significant reduction in the severity of the asthmatic response. The protective dose (PD₅₀) can be calculated.
Protocol for a Pharmacokinetic Study
This protocol is designed to determine the pharmacokinetic profile of this compound in guinea pigs.
Methodology:
-
Animal Preparation: Use guinea pigs fitted with a jugular vein cannula for serial blood sampling, if possible. Fast the animals overnight with free access to water.
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters including Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t₁/₂).
Protocol for an Acute Oral Toxicity Study
This protocol provides a framework for assessing the acute toxicity of this compound.
Methodology:
-
Animal Groups: Use groups of male and female guinea pigs (e.g., 5 per sex per group).
-
Dosing: Administer single oral doses of this compound at increasing dose levels (e.g., 5, 50, 300, 2000 mg/kg) to different groups. Include a vehicle control group.
-
Observation:
-
Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, and respiratory or autonomic signs.
-
Record body weight before dosing and at regular intervals during the 14-day observation period.
-
Record all mortalities.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related abnormalities.
-
Data Analysis: Determine the approximate lethal dose (LD₅₀) if possible, and identify the no-observed-adverse-effect-level (NOAEL).
Conclusion
This compound has demonstrated significant potential as a rapid-acting H1 antihistamine in guinea pig models. The protocols outlined in these application notes provide a comprehensive framework for further investigation into its efficacy, pharmacokinetics, and safety profile. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the continued development of this compound as a potential therapeutic agent.
References
- 1. This compound (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid protects guinea pigs from acute aflatoxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of calcimimetic agent cinacalcet HCl in humans and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8021682B2 - Palatable suspending vehicle for pharmaceutical ingredients - Google Patents [patents.google.com]
Application Notes and Protocols for Rocastine in Histamine-Induced Lethality Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocastine is a potent and selective H1-receptor antagonist, characterized by its rapid onset of action and non-sedating properties.[1] Its primary mechanism of action involves competitively inhibiting the binding of histamine (B1213489) to H1 receptors, thereby mitigating the physiological responses associated with allergic reactions and histamine release.[1] One of the critical preclinical assays to determine the efficacy of antihistamines like this compound is the histamine-induced lethality assay. This assay provides a robust in vivo model to assess the protective effects of a compound against a lethal dose of histamine, which causes systemic effects such as severe bronchoconstriction and cardiovascular collapse.[2] Guinea pigs are a particularly suitable model for this assay due to their high sensitivity to histamine.[1] This document provides detailed application notes and protocols for utilizing this compound in histamine-induced lethality assays.
Mechanism of Action of this compound
This compound functions as a selective antagonist of the histamine H1 receptor.[1][3] It does not exhibit anticholinergic, antiadrenergic, or antiserotonergic properties in vitro.[1] By binding to the H1 receptor, this compound prevents the downstream signaling cascade initiated by histamine. This blockade effectively counteracts the histamine-induced contraction of smooth muscles in the bronchi and blood vessels, as well as the increased capillary permeability that are the primary contributors to lethality in histamine shock.[2]
Data Presentation: Efficacy of this compound in Histamine-Induced Lethality Assay
The protective effect of this compound against histamine-induced lethality in guinea pigs has been quantified, demonstrating its potency and rapid onset of action. The following table summarizes the key quantitative data.
| Compound | Pretreatment Time | Route of Administration | PD50 (mg/kg) |
| This compound | 15 minutes | Oral | 0.13[1][3] |
| This compound | 1 hour | Oral | 0.12[1][3] |
| Terfenadine | 15 minutes | Oral | 44.0[1] |
| Terfenadine | 1 hour | Oral | 1.93[1] |
PD50: The dose required to protect 50% of the animals from a lethal dose of histamine.
Experimental Protocols
Histamine-Induced Lethality Assay in Guinea Pigs
This protocol outlines the in vivo procedure to assess the protective effect of this compound against a lethal dose of histamine in guinea pigs.
Materials:
-
This compound
-
Histamine Dihydrochloride (B599025) (Sigma-Aldrich, #H7250 or equivalent)
-
Saline solution (0.9% NaCl, sterile)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Dunkin-Hartley guinea pigs (male or female, 300-400g)
-
Syringes and needles for oral gavage and intravenous/intraperitoneal injection
-
Animal balance
-
Observation cages
Procedure:
-
Animal Acclimatization: House the guinea pigs in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.
-
Preparation of Compounds:
-
This compound: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose) at various concentrations to administer a range of doses (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg).
-
Histamine Solution: Prepare a stock solution of histamine dihydrochloride in sterile saline. The lethal dose (LD50) of intravenously administered histamine in guinea pigs is approximately 0.18 mg/kg.[1] A dose of 2-4 times the LD50 is typically used to ensure lethality in control animals. The final concentration should be adjusted to allow for an injection volume of up to 5 ml/kg.[2]
-
-
Experimental Groups:
-
Control Group: Administer the vehicle orally, followed by a lethal dose of histamine.
-
This compound-Treated Groups: Administer different doses of this compound orally.
-
-
Administration of this compound/Vehicle:
-
Weigh each guinea pig and calculate the required volume of the this compound suspension or vehicle.
-
Administer the calculated volume orally using a gavage needle.
-
The pretreatment time is a critical parameter. Based on available data, a 15-minute or 1-hour pretreatment time is recommended for this compound.[1][3]
-
-
Induction of Histamine Shock:
-
Following the specified pretreatment time, administer the lethal dose of histamine. The intravenous (IV) route is preferred for a rapid and consistent onset of shock.[1] Alternatively, the intraperitoneal (IP) route can be used.
-
For IV administration, inject the histamine solution into a suitable vein (e.g., ear vein or saphenous vein). The injection should be given as a bolus.
-
-
Observation and Data Collection:
-
Immediately after histamine administration, place each animal in an individual observation cage.
-
Observe the animals continuously for the first 30 minutes and then periodically for up to 24 hours.
-
Record the time of onset of symptoms (e.g., respiratory distress, convulsions, collapse) and the time of death.
-
An animal is considered protected if it survives for 24 hours.
-
-
Data Analysis:
-
Calculate the percentage of protected animals at each dose of this compound.
-
Determine the PD50 value of this compound using a suitable statistical method (e.g., probit analysis).
-
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway leading to bronchoconstriction and increased vascular permeability.
Experimental Workflow for Histamine-Induced Lethality Assay
Caption: Experimental workflow for evaluating this compound's protective effect in a histamine-induced lethality assay.
References
Application Notes and Protocols for [3H]mepyramine Binding Assay with Rocastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic and inflammatory responses. Antagonists of the H1 receptor are widely used in the treatment of allergic conditions such as rhinitis and urticaria. [3H]mepyramine, a potent H1 antagonist, is a widely used radioligand for labeling and characterizing H1 receptors. This document provides a detailed protocol for a [3H]mepyramine binding assay to determine the affinity of Rocastine, a selective and non-sedating H1 antagonist, for the histamine H1 receptor.
This compound's antihistaminic properties have been demonstrated through its ability to inhibit [3H]mepyramine binding, making this assay a crucial tool for its pharmacological characterization. The following protocols and data presentation guidelines are designed to assist researchers in conducting and interpreting the results of this binding assay.
Data Presentation
The following tables summarize the expected quantitative data from a [3H]mepyramine binding assay with this compound. Table 1 outlines the binding properties of the radioligand, [3H]mepyramine, to the H1 receptor. Table 2 presents the inhibition data for this compound and a reference compound, demonstrating their relative affinities for the receptor.
Table 1: [3H]mepyramine Saturation Binding Parameters
| Parameter | Value | Unit | Description |
| Kd | [To be determined experimentally] | nM | Equilibrium dissociation constant of [3H]mepyramine. |
| Bmax | [To be determined experimentally] | fmol/mg protein | Maximum number of binding sites. |
Table 2: Inhibition of [3H]mepyramine Binding by this compound
| Compound | Ki | Unit | Description |
| This compound | [To be determined experimentally] | nM | Inhibitory constant for this compound. |
| Mepyramine (unlabeled) | ~2-10 | nM | Reference H1 antagonist. |
Signaling Pathway
The histamine H1 receptor is a Gq-protein coupled receptor. Upon binding of an agonist like histamine, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Application Notes and Protocols for In Vivo Studies with Rocastine Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocastine, as this compound fumarate (B1241708), is a potent and selective H1-antihistamine.[1] For successful in vivo evaluation of this compound fumarate, appropriate dissolution and formulation are critical to ensure consistent and reproducible results. This document provides detailed application notes and protocols for the dissolution of this compound fumarate for preclinical in vivo studies, with a focus on oral administration in rodent models. Due to the limited publicly available data on the specific solubility of this compound fumarate, this guide also provides a general framework for solubility determination and vehicle selection for poorly soluble compounds.
Physicochemical Properties of this compound Fumarate
A summary of the known physicochemical properties of this compound fumarate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₅S | PubChem CID: 6917885[2] |
| Molecular Weight | 381.4 g/mol | PubChem CID: 6917885[2] |
| IUPAC Name | (E)-but-2-enedioic acid;2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][3][4]oxazepine-5-thione | PubChem CID: 6917885 |
| Synonyms | AHR-11325 | PubChem CID: 6917885 |
Solubility Determination of this compound Fumarate
Recommended Solvents and Vehicles for Screening
Based on common practices for poorly soluble weak bases, the following solvents and vehicles should be considered for initial solubility screening.
| Vehicle Category | Specific Examples | Rationale |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.0 | To assess solubility at physiological and acidic pH. |
| Co-solvents | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO) | To enhance the solubility of poorly water-soluble compounds. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | To improve wettability and prevent precipitation. |
| Suspending Agents | 0.5% (w/v) Methylcellulose (MC), 0.5% (w/v) Carboxymethylcellulose (CMC) | For the formulation of stable suspensions if the compound is not fully soluble. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes and increase aqueous solubility. |
Experimental Protocol for Solubility Assessment
This protocol outlines a method to determine the equilibrium solubility of this compound fumarate in various vehicles.
Materials:
-
This compound fumarate powder
-
Selected vehicles (from Table above)
-
Vials with screw caps
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound fumarate to a known volume of each vehicle in a vial.
-
Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound fumarate using a validated analytical method (e.g., HPLC-UV).
-
Express the solubility in mg/mL.
Preparation of this compound Fumarate Formulation for Oral Gavage
For in vivo studies in rodents, oral gavage is a common administration route. The choice of formulation (solution or suspension) will depend on the solubility data obtained.
Protocol for Preparing a Solution
If this compound fumarate is found to be sufficiently soluble in a particular vehicle at the desired concentration, a solution can be prepared.
Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline
Procedure:
-
Weigh the required amount of this compound fumarate.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the required volume of PEG 400 and vortex to mix.
-
Finally, add the saline and vortex thoroughly to obtain a homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
Protocol for Preparing a Suspension
If this compound fumarate has low solubility, a suspension should be prepared.
Example Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween® 80
Procedure:
-
Weigh the required amount of this compound fumarate.
-
In a separate container, prepare the 0.5% MC solution by slowly adding MC to water while stirring. Allow it to hydrate (B1144303) completely (this may take several hours or can be expedited by heating and cooling).
-
Add 0.1% Tween® 80 to the MC solution and mix.
-
Levigate the this compound fumarate powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Stir the suspension continuously before and during dose administration to maintain homogeneity.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound fumarate.
Signaling Pathway of this compound Fumarate
This compound is a selective antagonist of the histamine (B1213489) H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This compound, by blocking the H1 receptor, inhibits this signaling pathway.
The following diagram illustrates the histamine H1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. This compound (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound fumarate | C17H23N3O5S | CID 6917885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Cell-based Assays for Determining Rocastine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocastine is a potent and selective histamine (B1213489) H1 receptor antagonist. The histamine H1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway. Upon activation by histamine, the H1 receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the allergic and inflammatory response. As an H1-antihistamine, this compound acts as an inverse agonist, binding to the H1 receptor to inhibit its constitutive activity and block histamine-induced signaling.
This document provides detailed protocols for three key cell-based assays to characterize the efficacy of this compound: a Histamine H1 Receptor Binding Assay, an Intracellular Calcium Influx Assay, and a Cytokine Release Assay. These assays are fundamental in determining the potency and mechanism of action of this compound and other H1-antihistamines.
Histamine H1 Receptor Signaling Pathway
The activation of the histamine H1 receptor by histamine initiates a signaling cascade that results in the release of intracellular calcium and subsequent cellular responses. This compound, as an antagonist, blocks this pathway.
Data Presentation: Comparative Efficacy of H1-Antihistamines
The following tables summarize the binding affinities and functional inhibitory concentrations of this compound in comparison to other well-characterized H1-antihistamines.
Table 1: Histamine H1 Receptor Binding Affinities (Ki)
| Compound | Cell Line | Radioligand | Ki (nM) |
| This compound | Guinea Pig Cortex | [3H]mepyramine | Data not available |
| Mepyramine | HEK293-H1 | [3H]mepyramine | 1.2 |
| Diphenhydramine | CHO-H1 | [3H]mepyramine | 24 |
| Cetirizine | CHO-H1 | [3H]mepyramine | 6.0 |
| Loratadine | U2OS-H1 | [3H]mepyramine | 5.8 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Inhibition of Histamine-Induced Calcium Influx (IC50)
| Compound | Cell Line | Agonist | IC50 (nM) |
| This compound | Not available | Histamine | Data not available |
| Mepyramine | CHO-H1 | Histamine | 2.5 |
| Diphenhydramine | HEK293-H1 | Histamine | 30 |
| Cetirizine | H1-HeLa | Histamine | 10 |
| Fexofenadine | CHO-H1 | Histamine | 15 |
Note: A lower IC50 value indicates greater potency in inhibiting the histamine-induced response.
Table 3: Inhibition of Histamine-Induced Cytokine Release (IC50)
| Compound | Cell Line | Cytokine | Agonist | IC50 (nM) |
| This compound | Not available | Not available | Histamine | Data not available |
| Cetirizine | A549 | IL-8 | TNF-α | ~100 |
| Azelastine | HMC-1 | TNF-α | PMA/A23187 | ~0.01 |
| Loratadine | HMC-1 | TNF-α | PMA/A23187 | ~1 |
Note: The data for Cetirizine, Azelastine, and Loratadine demonstrate the anti-inflammatory potential of H1-antihistamines by inhibiting cytokine release, although the stimulus is not always histamine. This provides a framework for evaluating this compound.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of this compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for H1 Receptor Binding Assay
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor (CHO-H1).
-
Radioligand: [3H]mepyramine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Thaw the CHO-H1 cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]mepyramine (final concentration ~1-2 nM), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]mepyramine, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of this compound dilutions (e.g., 10-12 to 10-5 M), 50 µL of [3H]mepyramine, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Influx Assay
This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium concentration.
Workflow for Calcium Influx Assay
Materials:
-
Cells: CHO-H1 cells.
-
Culture Medium: Appropriate cell culture medium for CHO cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Probenecid: To prevent dye leakage from cells.
-
Test Compound: this compound.
-
Agonist: Histamine.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed CHO-H1 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer containing probenecid.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer containing varying concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading (excitation ~490 nm, emission ~525 nm) for 10-20 seconds.
-
Inject a solution of histamine (to achieve a final concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately and continuously record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Cytokine Release Assay
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit histamine-induced cytokine release from relevant cells.
Workflow for Cytokine Release Assay
Materials:
-
Cells: Human bronchial epithelial cell line (e.g., A549) or peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: Appropriate cell culture medium.
-
Test Compound: this compound.
-
Stimulus: Histamine.
-
Positive Control: A known inducer of the target cytokine (e.g., TNF-α for IL-8 release in A549 cells).
-
24- or 48-well cell culture plates.
-
ELISA kit for the target cytokine (e.g., human IL-8).
-
Microplate reader for ELISA.
Protocol:
-
Cell Culture: Seed A549 cells in 24-well plates and grow to near confluency.
-
Compound Pre-incubation:
-
Replace the culture medium with fresh medium containing varying concentrations of this compound (or vehicle control).
-
Incubate for 1-2 hours.
-
-
Stimulation: Add histamine to the wells to achieve a final concentration known to induce cytokine release. Include unstimulated and positive controls.
-
Incubation: Incubate the plates for 6-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification:
-
Perform an ELISA for the target cytokine (e.g., IL-8) on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the cytokine.
-
Calculate the concentration of the cytokine in each sample.
-
Normalize the data to the histamine-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
The described cell-based assays provide a robust framework for the preclinical evaluation of this compound's efficacy. The receptor binding assay quantifies the direct interaction of this compound with the H1 receptor, while the calcium influx and cytokine release assays provide functional readouts of its antagonist and potential anti-inflammatory activities. Together, these assays are essential for characterizing the pharmacological profile of this compound and for its development as a therapeutic agent for allergic and inflammatory conditions.
Rocastine for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocastine (AHR-11325) is a potent and selective H1-antagonist with a rapid onset of action. Preclinical studies, primarily in guinea pigs, have demonstrated its efficacy in models of histamine- and antigen-induced allergic reactions. This document provides a summary of the available preclinical data on this compound, including effective dosages and experimental protocols, to guide further non-clinical research and development. Due to the limited publicly available data, this document summarizes the key findings from a pivotal early study and provides generalized protocols for preclinical evaluation of H1-antihistamines.
Mechanism of Action
This compound is a selective H1-antagonist. It does not exhibit anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. Its primary mechanism involves blocking the action of histamine (B1213489) on H1 receptors, thereby preventing the downstream effects of histamine release, such as smooth muscle contraction and increased vascular permeability.
Signaling Pathway
Caption: Mechanism of action of this compound as an H1 receptor antagonist.
Preclinical Efficacy Data
The following tables summarize the reported efficacy of this compound in various preclinical models. The data is derived from studies in guinea pigs.
Table 1: Efficacy Against Lethal Histamine Challenge in Guinea Pigs
| Pretreatment Time | This compound PD₅₀ (mg/kg, oral) | Terfenadine PD₅₀ (mg/kg, oral) |
| 15 minutes | 0.13 | 44.0 |
| 1 hour | 0.12 | 1.93 |
| PD₅₀: Protective Dose 50, the dose required to protect 50% of animals from a lethal challenge. |
Table 2: Efficacy Against Aerosolized Histamine-Induced Prostration in Guinea Pigs
| Pretreatment Time | Potency Ratio (this compound vs. Pyrilamine) |
| 1 hour | 7.12x more potent |
| 3 hours | 2.63x more potent |
| 6 hours | Equiponent |
Table 3: Efficacy Against Aerosolized Antigen-Induced Collapse in Guinea Pigs
| Compound | PD₅₀ (mg/kg, oral, 1 hr pretreatment) | Relative Potency to Diphenhydramine |
| This compound | Not explicitly stated, but as potent as Oxatomide and Terfenadine | ~36x more potent |
| Diphenhydramine | Not explicitly stated | 1x |
| Oxatomide | Not explicitly stated | As potent as this compound |
| Terfenadine | Not explicitly stated | As potent as this compound |
Safety Pharmacology
Limited safety pharmacology data is available. In cats, this compound did not alter EEG at doses up to 150 times its antihistaminic dose, suggesting a lack of central nervous system effects. Furthermore, it did not potentiate yohimbine (B192690) toxicity in mice.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Histamine-Induced Lethality in Guinea Pigs
Objective: To determine the protective effect of a compound against a lethal dose of histamine.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound and reference compounds
-
Histamine dihydrochloride (B599025)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Intravenous injection supplies
Protocol:
-
Fast animals overnight with free access to water.
-
Administer this compound or a reference compound orally at various doses. A control group receives the vehicle.
-
At a specified pretreatment time (e.g., 15 minutes or 1 hour), administer a lethal dose of histamine intravenously (e.g., 0.5-0.6 mg/kg).
-
Observe the animals for signs of respiratory distress and mortality for a period of 30 minutes.
-
Record the number of surviving animals in each group.
-
Calculate the PD₅₀ value using a suitable statistical method (e.g., probit analysis).
Aerosolized Histamine Challenge in Guinea Pigs
Objective: To evaluate the ability of a compound to protect against histamine-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound and reference compounds
-
Histamine dihydrochloride solution (e.g., 0.2%)
-
Plexiglass inhalation chamber
-
Nebulizer
-
Vehicle
Protocol:
-
Administer this compound or a reference compound orally at various doses.
-
At specified pretreatment times (e.g., 1, 3, or 6 hours), place the guinea pigs in the inhalation chamber.
-
Nebulize the histamine solution into the chamber.
-
Observe the time to onset of preconvulsive dyspnea (prostration).
-
A cut-off time (e.g., 5 minutes) is typically used, after which the animal is considered protected.
-
Calculate the percentage of animals protected at each dose and determine the PD₅₀.
Antigen-Induced Anaphylaxis in Guinea Pigs
Objective: To assess the efficacy of a compound in a model of allergic anaphylaxis.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Ovalbumin (antigen)
-
This compound and reference compounds
-
Vehicle
-
Aerosol delivery system
Protocol:
-
Sensitize the guinea pigs to ovalbumin (e.g., via intraperitoneal injections of ovalbumin with an adjuvant).
-
After a sensitization period (e.g., 2-3 weeks), administer this compound or a reference compound orally.
-
After the specified pretreatment time (e.g., 1 hour), expose the animals to an aerosol of ovalbumin.
-
Observe the animals for signs of anaphylactic collapse.
-
Record the number of animals protected from collapse in each group.
-
Calculate the PD₅₀ value.
Preclinical Research Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antihistamine like this compound.
Caption: A generalized preclinical research workflow for an antihistamine.
Conclusion
This compound is a potent H1-antihistamine with a rapid onset of action demonstrated in classic preclinical models. The available data suggests its potential as a non-sedating antiallergic agent. Further investigation into its pharmacokinetic profile and comprehensive safety evaluation would be necessary for continued development. The protocols and data presented here serve as a foundation for designing such studies.
References
Application Notes and Protocols for the Enantioselective Synthesis of Rocastine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocastine is a potent and selective H1 antihistamine. The biological activity of this compound is highly dependent on its stereochemistry, with the (R)-enantiomer displaying significantly greater potency than the (S)-enantiomer. Therefore, the development of synthetic methods to obtain enantiomerically pure this compound is of great importance for its therapeutic application.
This document provides detailed application notes and protocols for the enantioselective synthesis of the optical isomers of this compound. The presented methodology focuses on a stereospecific synthetic route starting from a chiral precursor, which ensures the desired absolute configuration of the final product.
Synthetic Strategy Overview
The enantioselective synthesis of this compound isomers is achieved through a multi-step process that begins with the resolution of the chiral intermediate, 1-methyl-3-pyrrolidinol (B22934). The resolved (R)- or (S)-1-methyl-3-pyrrolidinol is then converted to the corresponding this compound enantiomer through a series of reactions that do not affect the stereocenter.
A generalized workflow for this synthesis is depicted below.
Caption: General workflow for the enantioselective synthesis of this compound.
Experimental Protocols
Protocol 1: Resolution of (±)-1-Methyl-3-pyrrolidinol
This protocol describes the resolution of racemic 1-methyl-3-pyrrolidinol via the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. This method relies on the differential solubility of the resulting diastereomeric salts.
Materials:
-
(±)-1-Methyl-3-pyrrolidinol
-
(+)-Tartaric acid (or other suitable chiral acid)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Salt Formation: Dissolve (±)-1-methyl-3-pyrrolidinol in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.
-
Slowly add the tartaric acid solution to the 1-methyl-3-pyrrolidinol solution with stirring.
-
Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt. Cooling the mixture may be necessary to improve the yield.
-
Separation: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol, followed by diethyl ether. This fraction is enriched in one of the diastereomers.
-
The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Free Base:
-
Treat the crystalline salt with an aqueous solution of sodium hydroxide to neutralize the tartaric acid.
-
Extract the liberated enantiomerically enriched 1-methyl-3-pyrrolidinol with a suitable organic solvent like dichloromethane.
-
Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
-
Repeat the liberation process for the mother liquor to obtain the other enantiomer.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (% ee) of each fraction using chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
Protocol 2: Synthesis of (R)- and (S)-Rocastine
This protocol outlines the conversion of enantiomerically pure 1-methyl-3-pyrrolidinol to the corresponding this compound isomer. The synthesis proceeds through a key intermediate, 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(2H)-one.
Step 1: Synthesis of (R)- or (S)-2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(2H)-one
This step involves a multi-step synthesis starting from the resolved 1-methyl-3-pyrrolidinol. The exact sequence and reagents can vary, but a general approach is outlined.
Materials:
-
(R)- or (S)-1-Methyl-3-pyrrolidinol
-
Appropriate reagents for the construction of the pyridoxazepine ring system (specifics to be determined from detailed literature).
-
Solvents and catalysts as required by the specific synthetic route.
General Procedure (based on analogous syntheses):
-
The synthesis generally involves the reaction of the chiral alcohol with a suitably substituted pyridine (B92270) derivative to form the core structure.
-
This is typically followed by cyclization to form the oxazepine ring.
-
The chloroethyl side chain is then introduced.
-
Purification of the intermediate is performed at each step, typically by column chromatography or recrystallization.
Step 2: Thionation to (R)- or (S)-Rocastine
This step converts the oxazepinone intermediate to the corresponding thione (this compound).
Materials:
-
(R)- or (S)-2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(2H)-one
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent
-
Anhydrous solvent (e.g., toluene, xylene, or pyridine)
Procedure:
-
Dissolve the oxazepinone intermediate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add phosphorus pentasulfide or Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench it carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired enantiomer of this compound.
Step 3: Final Amination
The terminal step involves the displacement of the chloride with dimethylamine (B145610).
Materials:
-
(R)- or (S)-2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione
-
Dimethylamine (as a solution in a suitable solvent like THF or as a gas)
-
A suitable base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile (B52724) or DMF)
Procedure:
-
Dissolve the chloroethyl intermediate in a suitable solvent.
-
Add the base and then the dimethylamine solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by partitioning between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to yield the final (R)- or (S)-Rocastine.
Data Presentation
The following table summarizes typical data obtained during the synthesis of this compound enantiomers. Note that specific values may vary depending on the exact experimental conditions.
| Compound | Stereoisomer | Yield (%) | Melting Point (°C) | Optical Rotation [α]D | Enantiomeric Excess (% ee) |
| 1-Methyl-3-pyrrolidinol | (R) | >95 | N/A | - (specific value depends on conditions) | >99 |
| 1-Methyl-3-pyrrolidinol | (S) | >95 | N/A | + (specific value depends on conditions) | >99 |
| 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(2H)-one | (R) | 60-70 | (Literature value) | - (specific value depends on conditions) | >99 |
| 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepin-5(2H)-one | (S) | 60-70 | (Literature value) | + (specific value depends on conditions) | >99 |
| 2-[2-(Dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione (this compound) | (R) | 70-80 | (Literature value) | - (specific value depends on conditions) | >99 |
| 2-[2-(Dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione (this compound) | (S) | 70-80 | (Literature value) | + (specific value depends on conditions) | >99 |
N/A: Not applicable for a liquid. Yields are indicative and may vary.
Visualizations
The following diagram illustrates the key synthetic transformations in the preparation of this compound isomers.
Caption: Key synthetic steps for this compound isomer synthesis.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the enantioselective synthesis of this compound optical isomers. The key to this synthesis is the successful resolution of the 1-methyl-3-pyrrolidinol intermediate, which then allows for the stereospecific synthesis of the desired this compound enantiomer. Careful execution of these protocols should enable researchers to produce high-purity this compound isomers for further study and development.
Troubleshooting & Optimization
Technical Support Center: Improving Rocastine Solubility for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Rocastine in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
This compound is a selective histamine (B1213489) H1 receptor antagonist. Like many small organic molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, making it difficult to achieve accurate and reproducible concentrations for in vitro studies. Precipitated this compound can also cause cellular stress and cytotoxicity that is not related to its biological activity, leading to unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound for cell culture applications?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound for use in cell culture. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being a widely recommended safe concentration for most cell lines. It is crucial to always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Pre-warm the media: Pre-warming the cell culture medium to 37°C can help to increase the solubility of this compound.
-
Rapid mixing: Add the this compound stock solution to the pre-warmed media dropwise while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
Stepwise dilution: Instead of adding a highly concentrated stock directly into the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Lower the stock concentration: If precipitation persists, try preparing a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Sonication: Brief sonication of the diluted this compound solution can help to redissolve small precipitates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | - Insufficient solvent volume.- Low temperature. | - Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration.- Gently warm the solution to 37°C.- Vortex the solution for an extended period.- Briefly sonicate the solution. |
| Precipitation occurs immediately upon adding this compound stock to cell culture media. | - High concentration of this compound.- Insufficient mixing.- Cold media. | - Pre-warm the cell culture media to 37°C.- Add the DMSO stock solution dropwise while vortexing or swirling.- Perform a stepwise dilution.- Consider using a lower concentration stock solution. |
| Cells show signs of stress or death in the vehicle control group. | - Final DMSO concentration is too high for the specific cell line. | - Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line.- Reduce the final DMSO concentration to 0.1% or lower if necessary. |
| Inconsistent results between experiments. | - Inaccurate pipetting of the viscous DMSO stock solution.- Repeated freeze-thaw cycles of the stock solution.- Precipitation of this compound in the working solution. | - Use positive displacement pipettes for accurate handling of viscous DMSO solutions.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.- Visually inspect your final working solution for any signs of precipitation before adding it to the cells. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 265.38 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 265.38 g/mol = 2.65 mg
-
-
Weigh the this compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 2.65 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Preparation of a this compound Working Solution for Cell Treatment
This protocol describes the preparation of a 10 µM final concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (100x dilution):
-
Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube.
-
This creates a 100 µM intermediate solution in 1% DMSO. Mix well by gentle pipetting or vortexing.
-
-
Final Dilution (10x dilution):
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.
-
This results in a final working solution with a this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. For a 0.1% final DMSO concentration, add 1 µL of DMSO to 999 µL of pre-warmed complete cell culture medium.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT assay. This should be optimized for your specific cell line and experimental conditions.[2][3]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
Vehicle control (0.1% DMSO in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old media and replace it with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include wells with vehicle control and untreated cells (media only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
This compound as an H1 Receptor Antagonist
This compound functions as a selective antagonist of the histamine H1 receptor. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various cellular responses. As an antagonist (more specifically, an inverse agonist), this compound binds to the H1 receptor and prevents histamine from binding and initiating this signaling cascade.[4][5]
This compound blocks the H1 receptor signaling pathway.
Potential Involvement of Integrin Signaling in Cardiomyocytes
Some studies suggest that antihistamines may modulate integrin signaling pathways in cardiomyocytes, which could be associated with cardiotoxicity. Integrins are transmembrane receptors that mediate interactions between the cell and the extracellular matrix (ECM). This interaction can activate downstream signaling pathways, such as the FAK/Src and PI3K/Akt pathways, which are involved in cell survival, proliferation, and function. The potential effect of this compound on this pathway warrants further investigation, particularly in the context of cardiac safety studies.
Potential modulation of integrin signaling by this compound.
Experimental Workflow for this compound Treatment in Cell Culture
The following diagram outlines a typical workflow for preparing this compound solutions and treating cells in culture.
Workflow for preparing and using this compound in cell culture.
References
- 1. This compound CAS#: 91833-77-1 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rocastine Stability in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of Rocastine, a compound for which aqueous stability data is not extensively published. The following troubleshooting guides and FAQs are designed to help you design and execute stability studies, interpret your findings, and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. How can I systematically determine the cause?
A1: To systematically investigate the degradation of your this compound solution, you should perform a forced degradation study.[1][2][3] This involves exposing the solution to a variety of stress conditions to identify the key factors influencing its stability. The results will help in developing a stable formulation and a stability-indicating analytical method.[1][4]
Key stress conditions to investigate include:
-
Hydrolysis: Test the stability of this compound across a range of pH values (e.g., pH 1.2, 4.5, 7.0, 9.0) to determine its susceptibility to acid and base-catalyzed degradation.
-
Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide, to assess its oxidative stability.
-
Photostability: Subject the solution to controlled UV and visible light exposure to determine if it is light-sensitive.
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C) to evaluate its thermal stability.
By analyzing the extent of degradation under each of these conditions, you can pinpoint the primary degradation pathways for this compound.
Q2: What are the potential degradation pathways for a molecule like this compound in an aqueous solution?
A2: this compound is a nitrogen-containing heterocyclic compound. Molecules with this type of structure can be susceptible to several degradation pathways, particularly in aqueous solutions. Potential pathways include:
-
Hydrolysis: The amide and ether linkages in the this compound molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The nitrogen and sulfur atoms in the structure can be prone to oxidation.
-
Photodegradation: Aromatic systems and certain functional groups can absorb UV or visible light, leading to photochemical degradation.
Identifying the specific degradation products through techniques like mass spectrometry (MS) is crucial for elucidating the exact degradation pathways.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. Here is a general approach to developing such a method for this compound using High-Performance Liquid Chromatography (HPLC):
-
Generate Degradation Samples: Perform forced degradation studies as described in Q1 to create samples containing this compound and its potential degradation products.
-
Method Development:
-
Column Selection: Start with a common reversed-phase column (e.g., C18).
-
Mobile Phase Selection: A typical starting point is a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The buffer's pH should be chosen to ensure good peak shape for this compound.
-
Gradient Elution: A gradient elution is often necessary to separate the parent drug from its various degradation products.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.
-
-
Method Validation: Once you have a method that separates this compound from its degradation products, you must validate it according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Q4: I'm observing unexpected peaks in my chromatograms. How do I troubleshoot this?
A4: Unexpected peaks in your chromatograms can arise from several sources. Here is a troubleshooting guide:
| Observation | Potential Cause | Suggested Solution |
| Ghost peaks (peaks appearing in blank injections) | System contamination, carryover from previous injections, or impurities in the mobile phase. | Flush the system thoroughly, use high-purity solvents, and ensure your sample preparation is clean. |
| Peak splitting | Column overload, column contamination, or a void in the column packing. | Reduce the sample concentration, clean or replace the column, or use a guard column. |
| Broad peaks | Poor sample solubility, secondary interactions with the stationary phase, or a mismatched injection solvent. | Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Adjust the mobile phase pH to suppress silanol (B1196071) interactions. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound in Aqueous Solution
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the target concentration. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to the target concentration. Store at room temperature for a specified time.
-
Thermal Degradation: Dilute the stock solution with water. Incubate at 60°C in a light-protected environment for a specified time.
-
Photodegradation: Dilute the stock solution with water. Expose to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a suitable HPLC method. Calculate the percentage of this compound remaining and quantify any major degradation products.
Visualizations
Caption: General Workflow for Aqueous Stability Assessment
Caption: Potential Degradation Pathways for this compound
References
Technical Support Center: Overcoming Poor Rocastine Bioavailability in Animal Studies
Welcome to the technical support center for researchers working with Rocastine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound?
A1: Poor oral bioavailability for a compound like this compound can stem from several factors, which can act alone or in combination:
-
Low Aqueous Solubility: this compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.
-
Poor Permeability: The compound might not efficiently pass through the intestinal membrane into the bloodstream.
-
Extensive First-Pass Metabolism: this compound may be significantly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. This "first-pass effect" can drastically reduce the amount of active drug that becomes available to the rest of the body.[1][2]
-
Efflux Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump the drug from inside the intestinal cells back into the GI tract.
Q2: How can I improve the solubility of this compound in my formulation?
A2: Enhancing the solubility of this compound is a critical first step. Here are several formulation strategies to consider:
-
Co-solvents: Utilize a system of solvents, such as a mixture of water, ethanol, and polyethylene (B3416737) glycol (PEG), to increase the drug's solubility.
-
Surfactants: Incorporate surfactants like Tween 80 or Cremophor EL to aid in the wetting and dissolution of the drug particles. Surfactants can reduce the interfacial tension between the solid drug and the solvent.
-
pH Adjustment: If this compound's solubility is pH-dependent, adjusting the pH of the formulation vehicle can improve its solubility.
-
Complexation: Using cyclodextrins can form inclusion complexes with this compound, enhancing its solubility in aqueous solutions.[3][4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5]
Q3: My pharmacokinetic data shows high variability between animals. What are the common causes and how can I mitigate this?
A3: High inter-animal variability is a common challenge in preclinical studies and can be caused by:
-
Inconsistent Dosing Technique: Ensure a standardized and consistent oral gavage technique for all animals. Verify the dose volume and concentration for each animal and confirm the correct placement of the gavage needle.
-
Formulation Inhomogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to prevent settling of the drug particles.
-
Physiological Differences: Factors such as the presence of food in the stomach can significantly impact drug absorption. Implementing a consistent fasting period for all animals before dosing can help reduce this variability.
-
Genetic Variability: Differences in the expression of metabolic enzymes and transporters among animals can contribute to variability.
Q4: How do I determine if first-pass metabolism is the primary reason for low bioavailability?
A4: To quantify the impact of first-pass metabolism, you need to determine the absolute bioavailability of this compound. This requires conducting a study with both oral (PO) and intravenous (IV) administration of the compound in parallel groups of animals. The absolute bioavailability (F%) is calculated using the following formula:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
A low F% value in the presence of good solubility and permeability suggests that first-pass metabolism is a significant contributor to the poor bioavailability.
Troubleshooting Guides
Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC)
-
Possible Cause: Poor drug solubility and dissolution in the GI tract.
-
Troubleshooting Step: The current formulation is likely inadequate to overcome this compound's low aqueous solubility. The primary objective is to increase the dissolution rate and maintain a solubilized state at the absorption site. Consider the formulation enhancement strategies outlined in the table below.
-
-
Possible Cause: Poor permeability or high efflux.
-
Troubleshooting Step: If optimizing the formulation does not significantly improve exposure, this compound may have poor membrane permeability or be a substrate for efflux transporters. This can be investigated using in vitro models like Caco-2 cells.
-
-
Possible Cause: Extensive first-pass metabolism.
-
Troubleshooting Step: This is an intrinsic property of the drug's interaction with the animal's metabolic enzymes. To assess the extent of the first-pass effect, a parallel intravenous (IV) dosing study is necessary to calculate the absolute bioavailability.
-
Issue 2: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent Dosing Technique.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animals and verify the correct placement to avoid accidental administration into the lungs.
-
-
Possible Cause: Non-homogenous Formulation.
-
Troubleshooting Step: If using a suspension, ensure it is continuously stirred or vortexed before and between dosing each animal to maintain a uniform concentration. Consider adding a suspending agent (e.g., carboxymethylcellulose) to improve stability.
-
-
Possible Cause: Interaction with Food.
-
Troubleshooting Step: Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). This minimizes the impact of food on GI physiology and drug absorption.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Suspension in Water | 10 | 50 ± 15 | 2.0 | 150 ± 45 |
| Solution in 20% PEG 400 | 10 | 150 ± 30 | 1.0 | 450 ± 90 |
| SEDDS Formulation | 10 | 400 ± 75 | 0.5 | 1200 ± 250 |
Table 2: Comparison of Excipients for Enhancing this compound Solubility
| Excipient | Concentration | Resulting this compound Solubility (µg/mL) |
| None (Water) | - | < 1 |
| PEG 400 | 20% (v/v) | 25 |
| Tween 80 | 5% (v/v) | 50 |
| Hydroxypropyl-β-cyclodextrin | 10% (w/v) | 150 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select the oil, surfactant, and co-surfactant that show the highest solubility for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios.
-
Visually observe the emulsification properties of each mixture upon dilution with water to identify the optimal ratio that forms a stable microemulsion.
-
-
Preparation of this compound-Loaded SEDDS:
-
Dissolve the required amount of this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear and homogenous solution is formed.
-
Store the final SEDDS formulation in a sealed container at room temperature.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control formulation, improved formulation, IV administration).
-
Administer the this compound formulation orally via gavage at a specified dose (e.g., 10 mg/kg).
-
For the IV group, administer a lower dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the saphenous or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
-
Determine the absolute bioavailability for the oral formulations.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a SEDDS formulation to improve this compound bioavailability.
Caption: Logical workflow for troubleshooting poor oral bioavailability in animal studies.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
Rocastine Off-Target Effects: A Technical Support Resource for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering potential off-target effects of Rocastine in cellular assays. This compound, a potent H1-antihistamine, is designed for high selectivity. However, like many small molecules, it may interact with unintended cellular targets, leading to unexpected experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Q2: My cellular phenotype does not align with H1 receptor antagonism. Could this be an off-target effect of this compound?
A2: Yes, an unexpected phenotype is a common indicator of an off-target effect. This could manifest as unanticipated changes in cell signaling pathways, cytotoxicity, or other cellular responses that are not readily explained by the blockade of the H1 histamine (B1213489) receptor. It is crucial to perform a series of validation experiments to distinguish between on-target and off-target effects.
Q3: How can I experimentally determine if this compound is interacting with off-targets in my cellular assay?
A3: A multi-pronged approach is recommended to investigate potential off-target effects. This includes:
-
Orthogonal Controls: Use a structurally unrelated H1 antagonist to see if the same phenotype is produced.
-
Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR to eliminate the H1 receptor and observe if this compound still elicits the same effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to its intended target at the concentrations used in your assay.
-
Broad-Spectrum Profiling: If off-target effects are suspected, performing a broad kinase or GPCR binding assay can help identify potential unintended targets.
Q4: What are the most likely off-target families for this compound based on its chemical structure?
A4: Based on predictive modeling, this compound has the potential to interact with other aminergic GPCRs due to structural similarities in their binding sites. The most probable off-target classes include dopamine, adrenergic, serotonin (B10506), and muscarinic acetylcholine (B1216132) receptors. Additionally, some cytochrome P450 enzymes are predicted as potential interactors.
Predicted Off-Target Profile of this compound
The following table summarizes the predicted off-target classes for this compound based on computational modeling (SwissTargetPrediction). It is important to note that these are predictions and require experimental validation.
| Target Class | Predicted Targets | Probability* | Potential Impact on Cellular Assays |
| Aminergic GPCRs | Dopamine Receptor D2 | High | Modulation of cAMP and calcium signaling pathways. |
| Alpha-2A Adrenergic Receptor | High | Alterations in cAMP levels and downstream signaling. | |
| Serotonin Transporter (SERT) | Moderate | Changes in extracellular serotonin levels affecting serotonergic signaling. | |
| Muscarinic Acetylcholine Receptor M1 | Moderate | Activation of the PLC/IP3/Ca2+ pathway. | |
| Beta-2 Adrenergic Receptor | Moderate | Stimulation of the adenylyl cyclase/cAMP pathway. | |
| Enzymes | Cytochrome P450 2D6 (CYP2D6) | High | Altered metabolism of this compound or other compounds in the assay medium, potentially leading to unexpected toxicity or efficacy. |
*Probability is a qualitative measure based on the prediction algorithm's confidence.
Troubleshooting Guide for Unexpected Cellular Assay Results
| Observation | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected change in intracellular cAMP levels. | Interaction with adrenergic (Alpha-2A, Beta-2) or dopaminergic (D2) receptors. | 1. Measure cAMP levels in response to this compound in a cell line lacking the H1 receptor. 2. Use selective antagonists for the suspected adrenergic or dopaminergic receptors to see if the effect is blocked. |
| Unanticipated increase in intracellular calcium. | Activation of Muscarinic M1 receptors or other Gq-coupled GPCRs. | 1. Perform a calcium flux assay in the presence of this compound. 2. Pre-treat cells with a selective M1 antagonist (e.g., pirenzepine) to see if the calcium response is attenuated. |
| Observed cytotoxicity at concentrations that should be non-toxic. | Inhibition of essential cellular enzymes (e.g., cytochrome P450s) or off-target kinase activity. | 1. Perform a cell viability assay with a structurally unrelated H1 antagonist to compare toxicity profiles. 2. Conduct a CYP450 inhibition assay to determine if this compound affects major CYP isoforms. 3. If kinase inhibition is suspected, a broad-panel kinase screen can identify potential off-target kinases. |
| Alteration in serotonergic signaling readouts. | Inhibition of the Serotonin Transporter (SERT). | 1. Measure serotonin uptake in cells treated with this compound. 2. Compare the cellular phenotype to that induced by a known SERT inhibitor (e.g., fluoxetine). |
Key Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to a panel of potential off-target GPCRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest (e.g., Dopamine D2, Alpha-2A Adrenergic).
-
Binding Reaction: Incubate the cell membranes with a known radioligand for the receptor of interest and varying concentrations of this compound in a suitable assay buffer.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound for the displacement of the radioligand and calculate the Ki (inhibition constant).
Kinase Profiling Assay
This assay screens this compound against a panel of purified kinases to identify any potential off-target kinase inhibition.
Methodology:
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Addition: Add this compound at one or more concentrations to the assay wells. Include appropriate positive and negative controls.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a specific time at the optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound and determine the IC₅₀ for any significant hits.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of this compound with a suspected off-target protein within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or this compound at a desired concentration.
-
Heat Challenge: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Signaling Pathways and Experimental Workflows
Caption: A workflow for investigating unexpected cellular phenotypes.
Caption: Predicted GPCR off-target signaling pathways for this compound.
Rocastine Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rocastine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: Based on available literature for analogous compounds, the synthesis of this compound, 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazapine-5(2H)-thione, likely involves a multi-step process. The key steps are believed to be the formation of the core heterocyclic structure, followed by N-alkylation and a final thionation step.
Q2: What are the critical reaction steps in the synthesis of this compound that I should pay close attention to?
A2: The two most critical transformations in the likely synthetic route are the N-alkylation of the lactam nitrogen with 2-(dimethylamino)ethyl chloride and the subsequent thionation of the lactam carbonyl group to yield the final thiollactam. These steps are often prone to side reactions and may require careful optimization of reaction conditions.
Q3: Are there any known safety concerns associated with the reagents used in this compound synthesis?
A3: Yes, several reagents that may be used in the synthesis of this compound and its intermediates require careful handling. Thionating agents like Lawesson's reagent or phosphorus pentasulfide can release toxic hydrogen sulfide (B99878) gas upon contact with moisture or acids. Alkylating agents can be corrosive and are potential mutagens. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Problem 1: Low Yield in N-Alkylation Step
Question: I am experiencing a low yield during the N-alkylation of the pyrido[3,2-f]-1,4-oxazapine precursor with 2-(dimethylamino)ethyl chloride. What are the potential causes and how can I improve the yield?
Answer: Low yields in N-alkylation reactions are a common issue and can be attributed to several factors. A systematic approach to troubleshooting this step is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure a slight excess of a strong, non-nucleophilic base (e.g., NaH, KHMDS) is used. The reaction should be performed under strictly anhydrous conditions. |
| Side Reactions | Quaternization of the dimethylamino group on the alkylating agent can occur. Use a controlled stoichiometry of the alkylating agent or add it slowly to the reaction mixture. |
| Poor Solubility | The lactam precursor may have poor solubility in the reaction solvent. Consider using a higher boiling point, polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. |
| Reaction Temperature | If the reaction is sluggish, consider moderately increasing the temperature. However, be cautious as higher temperatures can also promote side reactions. |
Experimental Protocol: General N-Alkylation of a Lactam
Disclaimer: This is a general protocol and may require optimization for the specific this compound precursor.
-
To a solution of the lactam precursor (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of 2-(dimethylamino)ethyl chloride (1.2 eq) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting logic for low yield in the N-alkylation step.
Problem 2: Incomplete Thionation of the Lactam
Question: My thionation reaction of the N-alkylated lactam to this compound is not going to completion, and I am isolating a significant amount of starting material. How can I drive the reaction to completion?
Answer: Incomplete thionation can be a frustrating issue. The reactivity of the thionating agent and the reaction conditions are key factors to consider for optimization.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the thionating agent (e.g., Lawesson's reagent). A common starting point is 0.5-1.0 eq. |
| Low Reaction Temperature | Thionation reactions often require elevated temperatures. Refluxing in a high-boiling point solvent like toluene (B28343) or xylene is common. |
| Short Reaction Time | These reactions can be slow. Ensure the reaction is monitored over a sufficient period (e.g., 12-48 hours) by TLC or LC-MS until the starting material is consumed. |
| Reagent Decomposition | Lawesson's reagent can degrade with improper storage. Use a fresh batch of the reagent for optimal results. |
Experimental Protocol: General Thionation of a Lactam
Disclaimer: This is a general protocol and may require optimization.
-
To a solution of the N-alkylated lactam (1.0 eq) in anhydrous toluene under an inert atmosphere, add Lawesson's reagent (0.6 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product can often be purified by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for the thionation of a lactam.
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying the final this compound product. What are some common impurities and effective purification strategies?
Answer: Purification of tertiary amines like this compound can be challenging due to the presence of polar byproducts and the basic nature of the product itself.
Common Impurities and Purification Strategies
| Impurity | Purification Strategy |
| Unreacted Starting Material | Careful column chromatography with an appropriate solvent system should separate the more polar starting material from the product. |
| Phosphorus Byproducts (from thionation) | These are often highly polar. A silica gel plug filtration before full chromatography can remove a significant portion of these impurities. |
| Quaternary Ammonium Salts | These are highly polar and often insoluble in common organic solvents. They can sometimes be removed by precipitation or an aqueous wash. |
For column chromatography of basic compounds like this compound, it is often beneficial to add a small amount of a volatile base (e.g., 1% triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent. This helps to prevent peak tailing on the silica gel column.
Preventing degradation of Rocastine stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of Rocastine stock solutions to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for many organic molecules. For aqueous-based experiments, it is crucial to ensure that the final concentration of DMSO is low (typically <0.1% v/v) to avoid solvent-induced effects on cells or assays.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored in small, single-use aliquots at -20°C or, for extended periods, at -80°C.[1][2] This practice minimizes repeated freeze-thaw cycles, which can accelerate compound degradation.[1] Solutions should also be protected from light.[1]
Q3: I observed precipitation in my this compound stock solution after pulling it from the freezer. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has evaporated over time. First, ensure the vial is tightly sealed.[3] Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. If the precipitate does not dissolve, it may indicate degradation or that the concentration is too high. It is recommended to centrifuge the vial, carefully collect the supernatant, and re-quantify the concentration before use. To prevent this, consider preparing stock solutions at a slightly lower concentration and always ensure vials are properly sealed.
Q4: Can I store my working dilutions of this compound in aqueous buffers?
A4: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment. The stability of this compound in aqueous buffers, particularly at physiological pH, has not been extensively characterized and hydrolysis or other degradation pathways may occur. If short-term storage is necessary, keep the solution at 2-8°C, protected from light, and use it within 24 hours.
Q5: My this compound solution has developed a yellow tint. What does this indicate?
A5: A color change in the stock solution may suggest chemical degradation. The thioamide group in this compound's structure is susceptible to oxidation, which could lead to the formation of colored degradation products. It is advisable to discard the discolored solution and prepare a fresh stock from solid material.
Troubleshooting Guide for this compound Stock Solution Degradation
If you suspect degradation of your this compound stock solution, follow this guide to identify the potential cause.
Data on this compound Stability
While specific experimental data on this compound is not publicly available, the following table summarizes general recommendations for the storage of small molecule stock solutions in DMSO.
| Storage Condition | Recommended Duration | Potential Issues |
| 4°C | < 1 week | Increased risk of degradation and precipitation. |
| -20°C | Up to 6 months | Suitable for short to mid-term storage. |
| -80°C | > 6 months | Optimal for long-term storage to ensure stability. |
| Repeated Freeze-Thaw | Avoid | Can lead to compound degradation and solvent evaporation. |
| Exposure to Light | Avoid | Risk of photodegradation. |
Potential Degradation Pathways
The chemical structure of this compound contains moieties that are susceptible to degradation under certain conditions. Understanding these potential pathways can help in designing stable formulations and interpreting experimental results.
References
Technical Support Center: Rocastine Interference with Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the H1-antagonist Rocastine with fluorescent assays. Given the absence of specific published data on the fluorescent properties of this compound, this guide offers a systematic approach to identifying and mitigating potential assay artifacts such as autofluorescence, quenching, and inner filter effects that may arise from its unique chemical structure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a selective H1-antagonist with a core chemical structure of pyrido[3,2-f]-1,4-oxazepine-5(4H)-thione. This class of molecules, containing conjugated ring systems, has the potential to absorb and emit light, a phenomenon known as fluorescence. If the absorbance or emission spectra of this compound overlap with those of the fluorophores used in an assay, it can lead to inaccurate results.
Q2: What are the primary types of fluorescence interference?
There are three main types of interference that a test compound like this compound can cause in a fluorescent assay:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.
-
Quenching: The compound absorbs the energy from the excited fluorophore, preventing it from emitting light and resulting in a false-negative signal.
-
Inner Filter Effect: The compound absorbs the excitation or emission light in the bulk of the solution, reducing the light that reaches the fluorophore or the detector, respectively. This also leads to a false-negative signal.
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run a set of control experiments. A crucial control is a "no-enzyme" or "no-target" condition where you measure the fluorescent signal in the presence of all assay components, including this compound, but without the biological target. A signal that changes with varying concentrations of this compound in this control is a strong indicator of interference.
Troubleshooting Guides
Problem 1: High background fluorescence observed in the presence of this compound.
This is a potential sign of autofluorescence .
-
Step 1: Spectral Scanning. Perform a fluorescence scan of this compound alone in the assay buffer. Measure the emission spectrum at various excitation wavelengths and the excitation spectrum at various emission wavelengths.
-
Step 2: Compare Spectra. Compare the obtained excitation and emission spectra of this compound with those of your assay's fluorophore. A significant overlap indicates autofluorescence is the likely cause of the high background.
-
Step 3: Mitigation Strategies.
-
Use a red-shifted fluorophore: Select a fluorophore that excites and emits at longer wavelengths, where many interfering compounds are less likely to be active.
-
Background subtraction: If the autofluorescence is consistent and not excessively high, you can subtract the signal from the "no-target" control wells.
-
Time-Resolved Fluorescence (TRF): If this compound's fluorescence has a short lifetime, a TRF assay can be used to measure the signal from a long-lifetime fluorophore after the background fluorescence has decayed.
-
Problem 2: Decreased fluorescence signal with increasing concentrations of this compound.
This could be due to quenching or the inner filter effect .
-
Step 1: Measure Absorbance Spectrum. Measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.
-
Step 2: Quenching Control Assay. To test for quenching, incubate the free fluorophore (not part of the assay system) with increasing concentrations of this compound. A decrease in fluorescence intensity that is not attributable to the inner filter effect suggests quenching.
-
Step 3: Mitigation Strategies.
-
Reduce fluorophore concentration: Lowering the concentration of the fluorescent probe can sometimes reduce quenching effects.
-
Change assay format: Consider non-optical detection methods such as radiometric assays or mass spectrometry.
-
Mathematical correction: For moderate inner filter effects, mathematical models can be used to correct the data, but this requires careful validation.
-
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To measure the absorbance, excitation, and emission spectra of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or microplates suitable for spectral analysis
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Absorbance Spectrum:
-
Using the spectrophotometer, scan the absorbance of each this compound dilution from 200 nm to 800 nm.
-
Use the assay buffer as a blank.
-
-
Excitation and Emission Spectra:
-
Using the spectrofluorometer, for each this compound dilution:
-
To determine the emission spectrum, excite the sample at a fixed wavelength (e.g., 350 nm) and scan the emission over a range of higher wavelengths (e.g., 370-700 nm).
-
To determine the excitation spectrum, set a fixed emission wavelength (e.g., at the peak of the emission spectrum) and scan the excitation over a range of lower wavelengths (e.g., 250-500 nm).
-
-
Protocol 2: "No-Target" Control Experiment
Objective: To assess the direct effect of this compound on the assay's fluorescence readout in the absence of the biological target.
Materials:
-
All assay components (buffer, substrate, fluorophore) except the biological target (e.g., enzyme, receptor).
-
This compound serial dilutions.
-
Plate reader.
Methodology:
-
Prepare a microplate with wells containing all assay components except the biological target.
-
Add serial dilutions of this compound to these wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under the standard assay conditions (time, temperature).
-
Measure the fluorescence using the same plate reader settings as the main experiment.
-
Plot the fluorescence intensity against the this compound concentration. A dose-dependent change in fluorescence indicates interference.
Quantitative Data Summary
Since experimental spectral data for this compound is not publicly available, the following tables present hypothetical data to illustrate how to structure and interpret such information.
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound (Hypothetical) | 360 | 450 |
| Fluorescein | 494 | 521 |
| Rhodamine B | 555 | 580 |
| Cyanine 5 (Cy5) | 649 | 670 |
Table 2: Hypothetical Interference Data from a "No-Target" Control Experiment
| This compound Concentration (µM) | Fluorescence Intensity (RFU) |
| 0 (Vehicle) | 100 |
| 1 | 500 |
| 10 | 5000 |
| 100 | 25000 |
Visualizations
Technical Support Center: Investigating the Central Nervous System (CNS) Effects of Rocastine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of potential central nervous system (CNS) effects of Rocastine, a novel second-generation H1 antihistamine.
Frequently Asked Questions (FAQs)
Q1: What are the potential CNS effects of this compound and why do they need to be evaluated?
A1: this compound is a second-generation H1 antihistamine designed to have minimal CNS penetration. However, like any peripherally acting drug, its potential to cross the blood-brain barrier (BBB) and cause CNS effects such as drowsiness, dizziness, or cognitive impairment must be thoroughly evaluated. Assessing these off-target effects is a critical step in preclinical safety and toxicology studies to ensure a favorable risk-benefit profile.
Q2: At what stage of drug development should CNS effects of this compound be investigated?
A2: Evaluation of CNS effects should begin during preclinical development. Initial in vitro screening can assess BBB permeability and off-target receptor binding. This is typically followed by in vivo studies in animal models to observe behavioral changes and confirm CNS exposure. These investigations are crucial before proceeding to human clinical trials.
Q3: What are the primary mechanisms by which this compound could induce CNS effects?
A3: The primary mechanism would be the unintended crossing of the blood-brain barrier and binding to H1 receptors in the brain, which can lead to sedation. Other potential mechanisms include off-target binding to other CNS receptors or transporters.
Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during the experimental evaluation of this compound's CNS effects.
In Vitro Assays
Issue 1: High Variability in In Vitro Blood-Brain Barrier (BBB) Permeability Assay
-
Possible Cause: Inconsistent cell monolayer integrity in the in vitro BBB model (e.g., Caco-2, MDCK, or primary brain endothelial cells).
-
Troubleshooting Steps:
-
Verify Monolayer Confluence: Regularly monitor the transendothelial electrical resistance (TEER) to ensure the cell monolayer is fully confluent before and during the experiment.
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and media composition.
-
Use Control Compounds: Include compounds with known high and low BBB permeability (e.g., propranolol (B1214883) and Lucifer yellow, respectively) in every assay to validate the model's performance.
-
Issue 2: Unexpected Results in CNS Receptor Binding Assays
-
Possible Cause: Non-specific binding of this compound to assay components or membrane preparations.
-
Troubleshooting Steps:
-
Perform Saturation Binding Experiments: Determine the optimal concentration of the radiolabeled ligand and this compound to minimize non-specific binding.
-
Include Non-Specific Binding Controls: Use an excess of a known unlabeled ligand to determine the level of non-specific binding and subtract it from the total binding.
-
Check Compound Purity: Ensure the purity of the this compound sample, as impurities could interfere with the assay.
-
In Vivo Studies
Issue 3: Contradictory Behavioral Test Results in Rodent Models
-
Possible Cause: Environmental factors or improper handling of animals influencing behavioral outcomes.
-
Troubleshooting Steps:
-
Acclimatize Animals: Ensure animals are properly acclimatized to the testing environment and handling procedures to reduce stress-induced behavioral changes.
-
Control for Circadian Rhythms: Conduct behavioral tests at the same time of day to minimize variations due to the animals' natural circadian rhythms.
-
Blinding of Observers: The experimenter observing the animal behavior should be blinded to the treatment groups to prevent observer bias.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, data for this compound in comparison to first and second-generation antihistamines.
Table 1: In Vitro Blood-Brain Barrier Permeability
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Propranolol (High Permeability Control) | 25.5 | 1.1 |
| Lucifer Yellow (Low Permeability Control) | 0.1 | N/A |
| Diphenhydramine (1st Gen) | 15.2 | 1.5 |
| Fexofenadine (2nd Gen) | 0.8 | 12.0 |
| This compound | 1.2 | 10.5 |
Table 2: CNS Receptor Binding Affinity (Ki, nM)
| Compound | Histamine H1 | Muscarinic M1 | Dopamine D2 | Serotonin 5-HT2A |
| Diphenhydramine (1st Gen) | 2 | 250 | >10,000 | >10,000 |
| Fexofenadine (2nd Gen) | 10 | >10,000 | >10,000 | >10,000 |
| This compound | 8 | >10,000 | >10,000 | >10,000 |
Table 3: In Vivo Sedative Effects in Mice (Locomotor Activity)
| Treatment Group | Total Distance Traveled (meters) | % Reduction vs. Vehicle |
| Vehicle | 1250 | 0% |
| Diphenhydramine (20 mg/kg) | 625 | 50% |
| Fexofenadine (20 mg/kg) | 1188 | 5% |
| This compound (20 mg/kg) | 1125 | 10% |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Caco-2 Cell Model
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: Measure the TEER across the cell monolayer using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².
-
Permeability Assay:
-
Add this compound (e.g., 10 µM) to the apical (A) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To determine the efflux ratio, perform the experiment in reverse, adding this compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.
Protocol 2: Rodent Behavioral Assessment for Sedation (Open Field Test)
-
Animal Acclimatization: Acclimatize adult male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg), vehicle control, or a positive control (e.g., diphenhydramine) via oral gavage.
-
Open Field Test:
-
30 minutes after drug administration, place each mouse individually into the center of an open field arena (e.g., 40 cm x 40 cm).
-
Allow the mouse to explore the arena for 10 minutes.
-
Use an automated video-tracking system to record and analyze locomotor activity, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the different treatment groups. A significant decrease in locomotor activity compared to the vehicle group suggests a sedative effect.
Visualizations
Caption: Workflow for assessing CNS effects of this compound.
Caption: Potential mechanism of this compound-induced sedation.
Caption: Troubleshooting logic for unexpected in vivo sedation.
Technical Support Center: Refining Purification Methods for Rocastine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for Rocastine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound analogues that influence purification?
A1: this compound and its analogues typically possess several key structural features that dictate the choice of purification strategy:
-
A Basic Tertiary Amine: The dimethylaminoethyl group is basic and prone to interacting with acidic stationary phases (like silica), which can lead to poor peak shape in chromatography.[1][2][3]
-
A Chiral Center: this compound has a stereocenter, meaning its analogues are likely chiral.[4][5] This necessitates the use of chiral separation techniques to isolate individual enantiomers.
-
Aromatic Rings: The presence of aromatic systems allows for UV detection during chromatography and offers sites for π-π interactions, which can be exploited in certain separation modes.
-
Lactam Moiety: This polar functional group contributes to the overall polarity of the molecule.
Q2: Which chromatographic method is generally preferred for the initial purification of crude this compound analogues?
A2: For initial, larger-scale purification of crude reaction mixtures, flash column chromatography is often the most practical choice due to its scalability and cost-effectiveness. However, for high-purity isolation and analytical purposes, High-Performance Liquid Chromatography (HPLC) is indispensable.
Q3: How do I choose between normal-phase and reversed-phase HPLC for my this compound analogue?
A3: The choice depends on the polarity of your specific analogue.
-
Reversed-Phase (RP-HPLC) is the most common starting point for drug-like molecules. C18 columns are widely used. This compound analogues, being moderately polar, are well-suited for this technique.
-
Normal-Phase (NP-HPLC) can be an option, particularly for resolving isomers. However, the basicity of the amine can lead to strong, undesirable interactions with the acidic silica (B1680970) stationary phase.
Q4: Is it necessary to separate the enantiomers of my this compound analogue?
A4: Yes, it is critically important. Enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological profiles. Regulatory agencies like the FDA strongly recommend that only the active enantiomer of a chiral drug be brought to market.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: My basic this compound analogue is showing significant peak tailing in RP-HPLC.
-
Possible Cause A: Secondary Interactions with Residual Silanols. The basic tertiary amine on your analogue can interact ionically with acidic silanol (B1196071) groups on the silica-based stationary phase, causing the peak to tail.
-
Solution 1: Lower the Mobile Phase pH. Adjust the pH of the aqueous portion of your mobile phase to be 2-3 pH units below the pKa of the tertiary amine. This protonates the amine, but more importantly, it suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
-
Solution 2: Add a Competing Base. Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Solution 3: Use a Modern, End-Capped Column. Employ a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.
-
-
Possible Cause B: Column Overload. Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Solution: Reduce the concentration of your sample and/or decrease the injection volume.
-
Issue 2: I am unable to resolve the enantiomers of my chiral this compound analogue.
-
Possible Cause A: Inappropriate Chiral Stationary Phase (CSP). The selected CSP does not provide sufficient enantioselectivity for your specific analogue.
-
Solution: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a good starting point as they are effective for a broad range of compounds.
-
-
Possible Cause B: Suboptimal Mobile Phase. The mobile phase composition is not conducive to chiral recognition.
-
Solution 1: Vary the Organic Modifier. In normal phase, switch between alcohols like ethanol (B145695) and isopropanol. In reversed-phase, try different ratios of acetonitrile (B52724) or methanol (B129727) with the aqueous phase.
-
Solution 2: Use Additives. In normal phase or supercritical fluid chromatography (SFC), adding small amounts of acidic (e.g., trifluoroacetic acid) and basic (e.g., triethylamine) modifiers can dramatically improve chiral resolution.
-
Solution 3: Adjust Flow Rate and Temperature. Chiral separations can be sensitive to these parameters. Try reducing the flow rate and screening different column temperatures (e.g., 15°C, 25°C, 40°C) to enhance resolution.
-
Flash Column Chromatography
Issue 3: My this compound analogue is streaking on the silica gel column and the yield is low.
-
Possible Cause: Strong Acid-Base Interaction. The basic amine is strongly and irreversibly binding to the acidic silica gel.
-
Solution 1: Deactivate the Silica Gel. Add a small percentage of a base like triethylamine or ammonia (B1221849) (in methanol) to your eluent system (e.g., 0.5-2% v/v). This neutralizes the acidic sites on the silica, allowing your basic compound to elute properly.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as alumina, or a specialty amine-functionalized silica gel for the purification of basic compounds.
-
Recrystallization
Issue 4: My this compound analogue oils out or fails to crystallize from solution.
-
Possible Cause A: Inappropriate Solvent Choice. The compound may be too soluble or too insoluble in the chosen solvent at different temperatures.
-
Solution: Use a Mixed Solvent System. Find a pair of miscible solvents: one in which your compound is highly soluble and one in which it is poorly soluble. Dissolve your compound in the minimum amount of the hot "good" solvent, then slowly add the hot "poor" solvent until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.
-
-
Possible Cause B: The Free Base is Difficult to Crystallize. Amine free bases can sometimes be oily or have low melting points.
-
Solution: Crystallize as a Salt. Convert the tertiary amine to a salt (e.g., hydrochloride or fumarate) by treating a solution of the free base with the corresponding acid (e.g., HCl in ether, or a solution of fumaric acid). Salts often have higher melting points and form well-defined crystals more readily than their free-base counterparts.
-
Data Presentation
Table 1: Illustrative RP-HPLC Mobile Phase Conditions for this compound Analogues.
| Parameter | Condition A (Acidic) | Condition B (with Competing Base) |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Triethylamine |
| Gradient | 10-90% B over 20 min | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C |
| Expected Outcome | Good retention, potentially some peak tailing. | Improved peak symmetry, possible shift in retention time. |
Table 2: Suggested Starting Solvent Systems for Flash Column Chromatography.
| Polarity of Analogue | Stationary Phase | Recommended Eluent System |
|---|---|---|
| Moderately Polar | Silica Gel | Ethyl Acetate / Hexanes with 1% Triethylamine |
| More Polar | Silica Gel | Dichloromethane (B109758) / Methanol with 1% Triethylamine |
| Basic (General) | Amine-functionalized Silica | Ethyl Acetate / Hexanes |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a this compound Analogue
-
Column Selection: Begin by screening on a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose (B160209) or cellulose.
-
Initial Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v).
-
Reversed Phase: Use a mobile phase of Water/Acetonitrile (50:50 v/v) with a 10 mM buffer (e.g., ammonium bicarbonate).
-
-
Injection: Dissolve a small amount of the racemic analogue in the mobile phase and inject.
-
Evaluation: Assess the chromatogram for any sign of peak splitting or broadening, which indicates partial separation.
-
Optimization:
-
If partial separation is observed, optimize the ratio of the solvents. For normal phase, vary the alcohol percentage. For reversed-phase, adjust the organic modifier concentration.
-
If no separation is seen, introduce additives. For normal phase, add 0.1% diethylamine (B46881) (DEA) or 0.1% trifluoroacetic acid (TFA).
-
Systematically adjust the column temperature and flow rate to maximize resolution.
-
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a suitable solvent system. Start with an eluent like 30% Ethyl Acetate in Hexanes. Add 1% triethylamine to the TLC solvent jar. Aim for an Rf value of ~0.25 for your target compound.
-
Column Packing: Pack a silica gel column using the chosen eluent system (containing 1% triethylamine). Ensure the silica bed is well-settled and level.
-
Sample Loading: Dissolve the crude this compound analogue in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with the prepared eluent, applying gentle positive pressure.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine may require co-evaporation with another solvent or a mild acidic wash during workup if the free base is desired.
Protocol 3: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Identify a "soluble" solvent (e.g., methanol, acetone) and a miscible "insoluble" solvent (e.g., water, hexanes) for your this compound analogue by testing small samples.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Heat the "soluble" solvent and add the minimum amount required to just dissolve the solid at boiling.
-
Induce Supersaturation: While hot, add the "insoluble" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound analogues.
Caption: Decision tree for troubleshooting peak tailing in HPLC.
Caption: Strategy for developing a chiral HPLC separation method.
References
- 1. use of Triethylamine - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. This compound | C13H19N3OS | CID 57520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (S)- | C13H19N3OS | CID 13726483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Rocastine vs. Terfenadine: A Comparative Analysis of Onset of Action
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of H1-receptor antagonists, the speed at which a therapeutic agent provides relief is a critical determinant of its clinical utility. This guide offers a detailed comparison of the onset of action between rocastine, a potent but less widely known antihistamine, and terfenadine (B1681261), a historically significant second-generation antihistamine. This analysis is intended for researchers, scientists, and drug development professionals, providing a synthesis of available preclinical and clinical data to inform future research and development.
Executive Summary
The available evidence strongly indicates that this compound possesses a significantly more rapid onset of action than terfenadine in preclinical models. A key preclinical study demonstrated that this compound was effective within 15 minutes of administration, showing no significant difference in potency compared to a 1-hour pretreatment time. In stark contrast, terfenadine's potency was markedly lower at 15 minutes post-administration, requiring a longer period to achieve its maximum effect. While clinical data for this compound's onset of action in humans is not available in the reviewed literature, clinical studies of terfenadine confirm a slower onset, typically observed within one to two hours. This guide will delve into the experimental data and methodologies that underpin these findings.
Comparative Onset of Action: Preclinical and Clinical Data
The most direct comparison of the onset of action between this compound and terfenadine comes from a preclinical study utilizing a guinea pig model of histamine-induced bronchoconstriction. This model is a standard method for evaluating the in vivo potency and onset of action of antihistamines.
| Drug | Pretreatment Time | Protective Dose (PD50) in Guinea Pigs (mg/kg, oral) | Fold Difference in Potency (15 min vs. 1 hr) |
| This compound | 15 minutes | 0.13 | ~1 |
| 1 hour | 0.12 | ||
| Terfenadine | 15 minutes | 44.0 | 22.8 |
| 1 hour | 1.93 |
Data sourced from a study on this compound (AHR-11325), a rapid-acting, nonsedating antihistamine.[1]
Clinical data for terfenadine's onset of action has been established through various studies, often in comparison with other second-generation antihistamines. These studies typically utilize controlled environments like Environmental Exposure Units (EEUs) or measure the suppression of histamine-induced wheal and flare.
| Drug | Study Type | Onset of Action | Key Findings |
| Terfenadine | Clinical Trial (Allergic Rhinitis) | Slower than cetirizine (B192768), faster than loratadine (B1675096) and astemizole (B1665302) for "definitive relief". | In a comparative study, terfenadine ranked behind cetirizine in the speed of providing definitive relief from allergic rhinitis symptoms. |
| Fexofenadine (active metabolite of Terfenadine) | Clinical Trial (Allergic Rhinitis in EEU) | Within 60 minutes | The median time to onset of clinically important relief was 60 minutes for fexofenadine. |
| Terfenadine | Clinical Trial (Wheal and Flare Suppression) | Potent inhibition after 1 hour. | Terfenadine demonstrated significant inhibition of histamine-induced wheal and flare one hour after administration. |
Note: No human clinical trial data for the onset of action of this compound was identified in the reviewed literature.
Experimental Protocols
A thorough understanding of the methodologies used to generate the above data is crucial for interpretation.
Preclinical Model: Histamine-Induced Lethality in Guinea Pigs
This in vivo assay is a classic method to determine the protective effect of antihistamines against a lethal dose of histamine (B1213489), which induces severe bronchoconstriction.
-
Objective: To determine the oral dose of an antihistamine required to protect 50% of the test animals (PD50) from a lethal dose of intravenously administered histamine.
-
Protocol:
-
Groups of guinea pigs are fasted overnight.
-
The test antihistamine (this compound or terfenadine) is administered orally at varying doses.
-
After a specific pretreatment time (e.g., 15 minutes or 1 hour), a lethal dose of histamine is injected intravenously.
-
The number of animals surviving in each dose group is recorded.
-
The PD50 value is calculated using statistical methods (e.g., probit analysis). A lower PD50 value indicates higher potency.
-
-
Significance for Onset of Action: By comparing the PD50 values at different pretreatment times, the rapidity of the drug's protective effect can be determined. A small difference in PD50 between a short (e.g., 15 minutes) and a longer (e.g., 1 hour) pretreatment time suggests a rapid onset of action.
Clinical Model: Environmental Exposure Unit (EEU)
EEUs are controlled environments that allow for consistent and reproducible exposure of subjects to specific allergens, providing a standardized setting to evaluate the efficacy and onset of action of anti-allergic medications.
-
Objective: To measure the time to clinically significant relief from allergic rhinitis symptoms following drug administration in a controlled allergen environment.
-
Protocol:
-
Subjects with a confirmed allergy to a specific pollen (e.g., ragweed) are selected.
-
Subjects are exposed to a controlled concentration of the allergen in the EEU for a priming period to induce symptoms.
-
Once symptoms reach a predefined severity, a single dose of the test medication (e.g., terfenadine) or placebo is administered in a double-blind manner.
-
Allergen exposure continues, and subjects record their symptom severity at regular intervals (e.g., every 20-30 minutes).
-
The onset of action is defined as the time to a statistically significant and clinically meaningful reduction in symptom scores compared to placebo.
-
Clinical Model: Histamine-Induced Wheal and Flare Suppression
This is a common pharmacodynamic test to assess the in vivo activity and onset of action of H1-antihistamines.
-
Objective: To measure the ability of an antihistamine to inhibit the cutaneous reaction to a histamine challenge.
-
Protocol:
-
Healthy volunteers or atopic subjects are administered the test antihistamine or placebo.
-
At baseline and at various time points after drug administration, a fixed dose of histamine is injected intradermally or applied via a skin prick test.
-
The resulting wheal (swelling) and flare (redness) are measured (e.g., by tracing the borders and calculating the area).
-
The percentage of inhibition of the wheal and flare response compared to baseline or placebo is calculated at each time point.
-
The onset of action is the first time point at which a statistically significant inhibition of the wheal and flare response is observed.
-
Signaling Pathways and Mechanism of Action
Both this compound and terfenadine are H1-receptor antagonists. They do not prevent the release of histamine but rather compete with histamine for binding to H1-receptors on various cells, thereby blocking the effects of histamine. The rapid onset of this compound in preclinical models suggests favorable pharmacokinetic properties, such as rapid absorption and distribution to the H1-receptors. Terfenadine is a prodrug that is metabolized in the liver by cytochrome P450 3A4 to its active metabolite, fexofenadine. This metabolic step may contribute to its slower onset of action compared to a drug that is active in its parent form.
Conclusion
Based on the available preclinical data, this compound demonstrates a markedly faster onset of action compared to terfenadine. The near-maximal effect of this compound at 15 minutes post-administration in a guinea pig model is a strong indicator of its rapid absorption and bioavailability. In contrast, terfenadine's delayed potency in the same model, along with clinical data indicating an onset of action of one to two hours, suggests a slower pharmacokinetic and/or pharmacodynamic profile, potentially influenced by its metabolism to fexofenadine.
The absence of human clinical data for this compound is a significant gap in the literature. Further research, including well-controlled clinical trials using methodologies such as Environmental Exposure Units and wheal and flare suppression tests, would be necessary to definitively establish the onset of action of this compound in humans and to confirm the promising results observed in preclinical studies. For drug development professionals, the rapid onset of action demonstrated by this compound in preclinical models suggests that compounds with similar profiles could offer significant clinical advantages in the treatment of allergic conditions where rapid symptom relief is paramount.
References
Rocastine: A Comparative Analysis with Classical Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rocastine, a potent H1-antihistamine, with classical first and second-generation antihistamines. The following sections detail their respective mechanisms of action, receptor binding affinities, and key experimental data, offering an objective assessment of their pharmacological profiles.
Mechanism of Action: A Shared Target, A Divergent Profile
Both this compound and classical antihistamines exert their effects by targeting the histamine (B1213489) H1 receptor. However, their distinct chemical structures lead to differences in their clinical profiles, particularly concerning sedative effects.
Classical Antihistamines: These drugs, categorized into first and second generations, act as inverse agonists or competitive antagonists at H1 receptors.[1] First-generation antihistamines, such as diphenhydramine (B27) and chlorpheniramine, readily cross the blood-brain barrier, leading to the well-known side effect of sedation. Second-generation antihistamines, including loratadine (B1675096) and cetirizine, were developed to minimize central nervous system penetration, thereby reducing sedative properties.
This compound: this compound is a selective H1-antagonist. Studies have indicated that this compound possesses no anticholinergic, antiadrenergic, or antiserotonergic properties in vitro, highlighting its specificity for the H1 receptor. A key characteristic of this compound is its non-sedating profile, which is attributed to its limited ability to cross the blood-brain barrier.
H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[2][3] Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.
Comparative Quantitative Data
The following table summarizes the H1 receptor binding affinities (Ki) and in vivo potencies (PD50) of this compound and a selection of classical and second-generation antihistamines. Lower Ki and PD50 values indicate higher binding affinity and potency, respectively.
| Antihistamine | Generation | H1 Receptor Binding Affinity (Ki, nM) | In Vivo Potency (PD50, mg/kg, oral) - Histamine-Induced Lethality in Guinea Pigs |
| This compound (R-enantiomer) | Second (Non-sedating) | >300x more potent than S-isomer | 0.12 (1 hr pretreatment) |
| Diphenhydramine | First | 10 | - |
| Chlorpheniramine | First | 12 | - |
| Promethazine | First | - | - |
| Loratadine | Second | - | - |
| Desloratadine | Second | - | - |
| Cetirizine | Second | - | - |
| Fexofenadine | Second | 246 | 1.93 (1 hr pretreatment) |
| Astemizole | Second | - | - |
| Terfenadine | Second | - | 1.93 (1 hr pretreatment) |
| Mepyramine | First | - | - |
| Emedastine | Second | 1.3 | - |
| Clemastine | First | 3 | - |
| Rupatadine | Second | 102 | - |
| Bilastine | Second | - | - |
Note: A specific Ki value for this compound was not available in the reviewed literature. The data indicates the R-enantiomer is significantly more potent than the S-enantiomer in inhibiting [3H]mepyramine binding. PD50 values for this compound and Terfenadine are from a study in guinea pigs. Ki values for other antihistamines are compiled from various sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antihistaminic activity of compounds like this compound.
Histamine-Induced Bronchospasm in Guinea Pigs
This in vivo model evaluates the ability of a compound to protect against histamine-induced bronchoconstriction.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.
-
Pre-treatment: Animals are fasted overnight and then administered the test compound (e.g., this compound) or vehicle orally (p.o.) at various doses.
-
Histamine Challenge: After a specific pretreatment time (e.g., 15 minutes, 1 hour), the animals are placed in a chamber and exposed to an aerosol of a histamine solution (e.g., 0.1% histamine HCl).
-
Observation: The time until the onset of asphyctic convulsions is recorded.
-
Data Analysis: The protective dose 50% (PD50), the dose at which 50% of the animals are protected from convulsions, is calculated.
Guinea Pig Isolated Ileum Assay
This in vitro method assesses the direct antagonistic effect of a compound on histamine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5-1.0 g) for a period of 30-60 minutes, with regular washing.
-
Histamine Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions using an isotonic transducer.
-
Antagonist Incubation: The tissue is washed, and then incubated with the test compound (e.g., this compound) at a specific concentration for a set period.
-
Shift in Histamine Response: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the histamine concentration-response curve.
Conclusion
This compound emerges as a potent and selective H1-antihistamine with a rapid onset of action and a non-sedating profile. In preclinical models, it demonstrates comparable or superior efficacy to established second-generation antihistamines. The lack of significant activity at other receptors suggests a favorable side-effect profile. Further clinical investigations are warranted to fully elucidate its therapeutic potential in the management of allergic disorders. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this promising compound.
References
A Comparative In Vivo Analysis of Rocastine and Diphenhydramine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Rocastine and diphenhydramine (B27), two histamine (B1213489) H1 receptor antagonists. The following sections present quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the underlying signaling pathways.
Quantitative Efficacy and Safety Comparison
The in vivo antihistaminic properties of this compound and diphenhydramine have been evaluated in various preclinical models. The data presented below summarizes their potency, onset of action, and key safety-related characteristics.
| Parameter | This compound | Diphenhydramine | Fold Difference | Animal Model |
| Antihistaminic Potency (Histamine-Induced Lethality, Oral PD50) | Superior | - | - | Guinea Pig |
| Antihistaminic Potency (Aerosolized Antigen Challenge, Oral PD50) | ~36x more potent | - | ~36x | Guinea Pig |
| Onset of Action (Histamine-Induced Lethality, Oral PD50) | Rapid (effective at 15 min) | Slower | - | Guinea Pig |
| Duration of Action (Histamine-Induced Prostration) | Effective at 1, 3, and 6 hours | 4-6 hours | Comparable | Guinea Pig |
| Sedative Effects | Non-sedating | Sedating | - | Cat, Mouse |
| Anticholinergic, Antiadrenergic, Antiserotonergic Properties | None detected in vitro | Present | - | - |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparison of this compound and diphenhydramine.
Histamine-Induced Lethality in Guinea Pigs
This assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.
-
Animal Model: Male Hartley guinea pigs are used.
-
Drug Administration: Test compounds (this compound or diphenhydramine) are administered orally (p.o.) at varying doses.
-
Pretreatment Time: The time interval between drug administration and histamine challenge is varied to assess the onset of action (e.g., 15 minutes, 1 hour).
-
Histamine Challenge: A lethal dose of histamine is administered intraperitoneally (i.p.).
-
Endpoint: The protective dose 50 (PD50), the dose of the drug that protects 50% of the animals from death, is calculated.
Aerosolized Histamine Challenge in Guinea Pigs
This experiment evaluates the protective effect of antihistamines against histamine-induced bronchoconstriction.
-
Animal Model: Conscious guinea pigs are placed in a whole-body plethysmograph to measure respiratory parameters.
-
Drug Administration: The antihistamine is administered, typically orally, at various pretreatment times (e.g., 1, 3, and 6 hours).
-
Histamine Challenge: Animals are exposed to an aerosolized solution of histamine.
-
Endpoint: The ability of the drug to prevent histamine-induced prostration or collapse is observed, and the duration of this protective effect is recorded.
Aerosolized Antigen Challenge in Guinea Pigs
This model assesses the efficacy of antihistamines in an allergic response context.
-
Animal Model: Guinea pigs are actively sensitized to an antigen, such as ovalbumin.
-
Drug Administration: The test compound is administered orally at a specified time before the antigen challenge.
-
Antigen Challenge: Sensitized animals are exposed to an aerosol of the antigen.
-
Endpoint: The PD50 is calculated based on the dose of the drug that protects 50% of the animals from collapse induced by the allergic reaction.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound (a second-generation antihistamine) and diphenhydramine (a first-generation antihistamine) can be attributed to their distinct interactions with the histamine H1 receptor and their ability to cross the blood-brain barrier.
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade leading to allergic symptoms. Both this compound and diphenhydramine act as inverse agonists, stabilizing the inactive state of the H1 receptor and thereby reducing its constitutive activity and blocking histamine-induced signaling.
Figure 1. Simplified Histamine H1 Receptor Signaling Pathway.
Differential Mechanisms of this compound and Diphenhydramine
The key distinction between first and second-generation antihistamines lies in their selectivity for peripheral H1 receptors and their ability to penetrate the central nervous system (CNS).
Figure 2. Differential CNS penetration and effects.
Experimental Workflow for In Vivo Antihistamine Efficacy Testing
The general workflow for assessing the in vivo efficacy of antihistamines like this compound and diphenhydramine in guinea pig models is outlined below.
Figure 3. General workflow for in vivo antihistamine testing.
Rocastine: A Structural Comparison with Other H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of Rocastine, a potent H1 receptor antagonist, with other first and second-generation antihistamines. The information presented is supported by experimental data to facilitate objective evaluation and inform further research and development.
Structural Classification and Relationship
This compound is chemically identified as 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione[1]. Its core structure is a tricyclic system, specifically a pyrido-oxazepine thione. This places it in a unique structural class compared to the more traditional classifications of H1 antagonists.
First-generation H1 antagonists are typically categorized into several chemical classes based on their core structures, including:
-
Ethylenediamines: (e.g., Mepyramine, Antazoline)
-
Ethanolamines: (e.g., Diphenhydramine, Clemastine)
-
Piperazines: (e.g., Hydroxyzine (B1673990), Cetirizine*)
-
Propylamines: (e.g., Chlorpheniramine, Brompheniramine)
-
Phenothiazines: (e.g., Promethazine)
-
Tricyclic/Tetracyclic Systems: (e.g., Loratadine, Desloratadine, Rupatadine)
Cetirizine, although a second-generation antagonist, is a metabolite of the first-generation hydroxyzine and shares the piperazine (B1678402) core.
Second-generation H1 antagonists often possess more complex and diverse structures, frequently incorporating features that limit their ability to cross the blood-brain barrier, thereby reducing sedative effects. This compound is considered a non-sedating H1 antagonist[2].
The structural relationship of this compound to classical antihistamines lies in its conformational ability to present key pharmacophoric elements—the pyridine (B92270) ring, the ether oxygen, and the protonated amine—in a spatial arrangement that mimics the likely binding conformation of traditional H1 antagonists at the histamine (B1213489) H1 receptor[3]. The side chain of this compound is proposed to fold back towards the tricyclic ring system, which is a crucial aspect of its interaction with the receptor[3].
A key feature of this compound is its chirality. The (R)-enantiomer of this compound is reported to be at least 300 times more potent as an H1 antagonist than its (S)-enantiomer, highlighting a significant stereoselectivity in its interaction with the H1 receptor[3].
Comparative H1 Receptor Binding Affinity
The affinity of an antagonist for the H1 receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the H1 receptor binding affinities for this compound in comparison to a selection of first and second-generation H1 antagonists.
| Compound | Class/Generation | H1 Receptor Ki (nM) | Receptor Source | Radioligand |
| This compound | Pyrido-oxazepine/Second | High Affinity (Specific Ki not cited) | Guinea Pig Cortex | [³H]mepyramine |
| Mepyramine | Ethylenediamine/First | 0.83 - 9.1 | Guinea Pig/Rat Brain | [³H]mepyramine |
| Diphenhydramine | Ethanolamine/First | ~10 - 50 | Various | [³H]mepyramine |
| Chlorpheniramine | Propylamine/First | ~2 - 10 | Various | [³H]mepyramine |
| Promethazine | Phenothiazine/First | ~2 - 5 | Various | [³H]mepyramine |
| Hydroxyzine | Piperazine/First | 10 | Human H1 (CHO cells) | Not Specified |
| Cetirizine | Piperazine/Second | 6 | Human H1 | Not Specified |
| Levocetirizine | Piperazine/Second | 3 | Human H1 | Not Specified |
| Loratadine | Tricyclic/Second | 16 - 138 | Human H1 | Not Specified |
| Desloratadine | Tricyclic/Second | 0.4 - 0.87 | Human H1 | Not Specified |
| Fexofenadine | Piperidine/Second | 10 - 175 | Human H1 | Not Specified |
| Rupatadine | Tetracyclic/Second | 102 | Human H1 | Not Specified |
Note: Ki values can vary between studies due to differences in experimental conditions, receptor source (species and tissue), and radioligand used.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical H1 receptor binding assay.
Protocol: Competitive Radioligand Binding Assay for the Histamine H1 Receptor
1. Receptor Preparation:
-
Source: A membrane preparation from tissues endogenously expressing the histamine H1 receptor (e.g., guinea pig cerebral cortex) or a recombinant cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Procedure:
-
Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.
-
The final membrane pellet is resuspended in a fresh assay buffer.
-
2. Radioligand:
-
A commonly used radioligand for H1 receptor binding assays is [³H]mepyramine.
3. Competitive Binding Assay:
-
Incubation: The receptor preparation is incubated in assay tubes with a fixed concentration of the radioligand ([³H]mepyramine) and varying concentrations of the unlabeled competitor drug (e.g., this compound or other H1 antagonists).
-
Controls:
-
Total Binding: Receptor preparation and radioligand only.
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of a known H1 antagonist (e.g., mianserin) to saturate all specific binding sites.
-
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any residual unbound radioligand.
5. Quantification:
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
6. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing Structural Relationships and Signaling Pathways
The following diagrams illustrate the classification of H1 antagonists and the general signaling pathway of the H1 receptor.
Caption: Classification of H1 Antagonists, highlighting this compound's position.
Caption: Simplified Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
References
Rocastine: A Preclinical Comparative Guide to its Non-Sedating Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-sedating properties of Rocastine with other first and second-generation antihistamines, supported by preclinical experimental data from animal models.
Executive Summary
This compound, a potent H1-antagonist, has demonstrated a favorable non-sedating profile in preclinical animal studies. Key evidence supporting this characteristic comes from electroencephalography (EEG) studies in cats and yohimbine (B192690) toxicity potentiation studies in mice. In these models, this compound was shown to be devoid of sedative effects at doses significantly exceeding its therapeutic antihistaminic dose. This contrasts with first-generation antihistamines, which are well-documented to cause sedation, and positions this compound as a promising non-sedating alternative for the treatment of allergic conditions.
Comparative Analysis of Sedative Effects
The following tables summarize the available preclinical data comparing the sedative and antihistaminic properties of this compound with other commonly used antihistamines.
Table 1: Comparison of Sedative Effects in Animal Models
| Compound | Animal Model | Test | Dosage | Outcome | Sedation Profile |
| This compound | Cat | Electroencephalography (EEG) | 150x antihistaminic dose | No alteration of EEG | Non-sedating [1] |
| This compound | Mouse | Yohimbine Toxicity Potentiation | Not specified | Did not potentiate yohimbine toxicity | Non-sedating [1] |
| Diphenhydramine (B27) | Various (rodents, etc.) | General CNS depression, impaired performance | Various | Consistently impairs performance and induces sedation[2][3][4] | Sedating |
| Loratadine (B1675096) | Healthy volunteers (human data) | Psychomotor and cognitive tests | Standard doses | No significant difference from placebo[4] | Non-sedating |
| Cetirizine | Healthy volunteers (human data) | Psychomotor and cognitive tests | Standard doses | May cause mild sedation in some individuals | Mildly sedating [5] |
| Fexofenadine | Healthy volunteers (human data) | Psychomotor and cognitive tests | Standard doses | No significant difference from placebo | Non-sedating |
Table 2: Comparative Antihistaminic Potency (Guinea Pig Model)
| Compound | PD50 (1 hr oral) vs. Histamine (B1213489) Challenge | Relative Potency vs. Diphenhydramine |
| This compound | 0.12 mg/kg[1] | ~36x more potent[1] |
| Diphenhydramine | Not specified in provided abstracts | 1x |
| Terfenadine | 1.93 mg/kg[1] | Not specified in provided abstracts |
| Oxatomide | Not specified in provided abstracts | As potent as this compound[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the results.
Electroencephalography (EEG) in Cats
Objective: To assess the direct effects of a compound on brain wave activity, with sedation being characterized by specific changes in the EEG pattern (e.g., increased slow-wave activity).
General Protocol:
-
Animal Model: Healthy adult cats are often used for EEG studies due to their well-defined sleep-wake cycles and responses to CNS-active drugs.[6][7][8]
-
Electrode Implantation: Under anesthesia, electrodes are surgically implanted on the surface of the cortex to record brain electrical activity.
-
Acclimatization: A recovery and acclimatization period is allowed post-surgery.
-
Baseline Recording: Baseline EEG recordings are taken to establish normal brain wave patterns for each animal.
-
Drug Administration: The test compound (e.g., this compound) or a control (vehicle or a known sedative) is administered, typically orally or via injection.
-
EEG Recording: EEG is continuously recorded for a specified period post-administration.
-
Data Analysis: The EEG recordings are analyzed for changes in frequency and amplitude of brain waves. Sedative effects are indicated by a shift towards lower frequency, higher amplitude waves (delta and theta waves).[9][10]
For this compound, it was specifically noted that at a dose 150 times its antihistaminic dose, there was no alteration of the EEG, indicating a lack of sedative effect at a supratherapeutic dose.[1]
Yohimbine Toxicity Potentiation in Mice
Objective: To indirectly assess the sedative potential of a compound. Yohimbine is a stimulant that can be lethal at high doses. Sedative drugs can potentiate its toxic effects, leading to an increase in mortality.
General Protocol:
-
Animal Model: Mice are a common model for this type of toxicity study.
-
Group Allocation: Animals are divided into control and test groups.
-
Drug Administration: The test compound (e.g., this compound) or a control is administered.
-
Yohimbine Challenge: After a set pretreatment time, a sub-lethal or near-lethal dose of yohimbine is administered to all animals.
-
Observation: The animals are observed for a specified period for signs of toxicity and mortality.
-
Data Analysis: The percentage of mortality in the test group is compared to the control group. A significant increase in mortality in the group receiving the test compound suggests a potentiation of yohimbine's toxicity, indicating a sedative effect.
The finding that this compound did not potentiate yohimbine toxicity in mice provides strong evidence for its non-sedating profile.[1]
Visualizations
Signaling Pathway: Histamine H1 Receptor and Sedation
The sedative effects of first-generation antihistamines are primarily due to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system. This inhibits the wakefulness-promoting effects of histamine.
Caption: Histamine H1 receptor signaling and antihistamine-induced sedation.
Experimental Workflow: Validating Non-Sedating Properties
The preclinical validation of this compound's non-sedating profile involved a multi-step process using different animal models.
Caption: Experimental workflow for validating this compound's non-sedating properties.
References
- 1. This compound (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. Comparison of two sedation protocols for short electroretinography in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feline procedural sedation and analgesia: When, why and how - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigation of the effect and availability of ketamine on electroencephalography in cats with temporal lobe epilepsy [frontiersin.org]
- 9. Visual and quantitative electroencephalographic analysis of healthy young and adult cats under medetomidine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adaptive Sedation Monitoring from EEG in ICU Patients with Online Learning - PMC [pmc.ncbi.nlm.nih.gov]
Potency Unveiled: A Comparative Analysis of Rocastine's R and S Isomers
A significant disparity in antihistaminic potency exists between the stereoisomers of Rocastine, with the (R)-enantiomer demonstrating substantially greater activity than its (S)-counterpart. This guide provides a comparative analysis of the two isomers, summarizing the available experimental data and outlining the methodologies used in their evaluation.
Introduction to this compound and its Stereoisomers
This compound is a potent H1 antihistamine that, like many chiral drugs, exists as a pair of enantiomers: (R)-Rocastine and (S)-Rocastine. These molecules are non-superimposable mirror images of each other. While sharing the same chemical formula and connectivity, their different three-dimensional arrangements can lead to significant variations in their pharmacological properties, particularly their binding affinity for the histamine (B1213489) H1 receptor and their resulting therapeutic efficacy.
Comparative Potency: A Tale of Two Isomers
Experimental evidence has conclusively shown that the antihistaminic activity of this compound resides almost exclusively in its (R)-isomer. Studies have demonstrated that the (R)-enantiomer is at least 300 times more potent than the (S)-enantiomer in its ability to counteract the effects of histamine.[1][2][3][4] This pronounced stereoselectivity is a critical factor in the development of this compound as a therapeutic agent.
Data Presentation
The following tables summarize the available data on the potency of this compound's R and S isomers.
Table 1: In Vitro H1 Receptor Binding Affinity
| Isomer | Test System | Ligand | Quantitative Metric (Ki) |
| (R)-Rocastine | Guinea Pig Cortex | [3H]mepyramine | Data not available |
| (S)-Rocastine | Guinea Pig Cortex | [3H]mepyramine | Data not available |
Note: While specific Ki values are not publicly available in the reviewed literature, the primary research indicates a significant difference in binding affinity, with the R-isomer having a much higher affinity for the H1 receptor.
Table 2: In Vivo Antihistaminic Activity
| Isomer | Test System | Assay | Quantitative Metric (PD50) | Potency Ratio (R vs. S) |
| (R)-Rocastine | Guinea Pigs | Histamine-Induced Lethality | Data not available | >300 |
| (S)-Rocastine | Guinea Pigs | Histamine-Induced Lethality | Data not available |
Note: The protective dose 50 (PD50) is the dose of the drug required to protect 50% of the animals from the lethal effects of histamine. The substantial potency ratio highlights the superior in vivo efficacy of the R-isomer.
Experimental Protocols
The determination of the differential potency of this compound's isomers relies on established preclinical assays. The following are detailed descriptions of the key experiments cited.
[3H]mepyramine Binding Assay for H1 Receptor Affinity
This in vitro assay is a competitive radioligand binding study used to determine the affinity of a compound for the histamine H1 receptor.
Principle: The assay measures the ability of a test compound (this compound isomers) to displace a radiolabeled H1 antagonist, [3H]mepyramine, from its binding sites on receptors in a tissue preparation. A higher affinity of the test compound for the H1 receptor will result in a lower concentration required to displace the radioligand.
General Methodology:
-
Tissue Preparation: Cerebral cortex from guinea pigs is homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation containing the H1 receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound (either (R)- or (S)-Rocastine).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
Histamine-Induced Lethality in Guinea Pigs
This in vivo assay assesses the ability of an antihistamine to protect against the lethal effects of a histamine challenge.
Principle: Guinea pigs are highly sensitive to histamine, which can induce severe bronchoconstriction and circulatory collapse, leading to death. The protective effect of an antihistamine administered prior to the histamine challenge is a measure of its in vivo potency.
General Methodology:
-
Animal Model: Male guinea pigs are typically used for this assay.
-
Drug Administration: The test compound ((R)- or (S)-Rocastine) is administered to the animals, usually orally or via injection, at various doses.
-
Histamine Challenge: After a predetermined time to allow for drug absorption and distribution, the animals are challenged with a lethal dose of histamine, administered intravenously or via aerosol.
-
Observation: The animals are observed for a set period, and the number of survivors at each dose of the test compound is recorded.
-
Data Analysis: The protective dose 50 (PD50) is calculated, which is the dose of the antihistamine that protects 50% of the animals from death.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of the H1 receptor and the experimental workflows.
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of (R)-Rocastine.
Caption: Experimental workflow for comparing the potency of this compound's R and S isomers.
Conclusion
The pharmacological evaluation of this compound's enantiomers reveals a stark difference in their antihistaminic activity, with the (R)-isomer being the predominantly active form. This stereospecificity underscores the importance of chiral considerations in drug design and development. The high potency of (R)-Rocastine makes it a promising candidate for the treatment of allergic conditions, while the relative inactivity of the (S)-isomer suggests that a single-enantiomer formulation would be the most effective and specific therapeutic approach. Further research to elucidate the precise binding interactions of each isomer with the H1 receptor at a molecular level could provide valuable insights for the design of future antihistamines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optical isomers of this compound and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Rocastine and Astemizole in Histamine Challenge Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihistaminic properties of rocastine and astemizole (B1665302) as evaluated in histamine (B1213489) challenge models. Due to the differing stages of clinical development and the eventual withdrawal of astemizole from the market, direct comparative data from human clinical trials is limited. This document summarizes the available preclinical data for this compound and clinical data for astemizole, offering insights into their respective potencies and pharmacological profiles.
Executive Summary
This compound, a selective H1-antagonist, demonstrated notable potency and a rapid onset of action in preclinical histamine challenge studies in guinea pigs. It was shown to be superior to astemizole in this model based on the oral protective dose (PD50) required to prevent a lethal histamine challenge. Astemizole, a second-generation antihistamine, was effective in inhibiting histamine-induced responses in human clinical trials, particularly in skin wheal and flare tests, and exhibited a long duration of action. However, astemizole was withdrawn from the market due to concerns about cardiotoxicity, specifically QTc interval prolongation. This guide presents the available data to facilitate an objective comparison of their antihistaminic efficacy in their respective experimental contexts.
Data Presentation: this compound vs. Astemizole in Histamine Challenge
The following table summarizes the quantitative data from studies evaluating the efficacy of this compound and astemizole in histamine challenge models. It is critical to note that the data for this compound is from a preclinical animal model (guinea pig), while the data for astemizole is from human clinical studies. Therefore, a direct comparison of the numerical values should be made with caution.
| Parameter | This compound | Astemizole | Reference |
| Experimental Model | Lethal Histamine Challenge (in vivo) | Histamine-Induced Skin Wheal and Flare (in vivo) | [1] |
| Species | Guinea Pig | Human | [2] |
| Primary Efficacy Endpoint | Oral Protective Dose (PD50) | Inhibition of Wheal and Flare Response | |
| Quantitative Results | PD50 (1-hour pretreatment): Superior to astemizole | 80% inhibition of histamine-induced skin wheal response after 8 weeks of therapy | [1][2] |
| Onset of Action | Rapid (effective within 15 minutes) | Slow onset with a lag period of 5 days for therapeutic benefit | [1][2] |
| Duration of Action | Not explicitly stated, but effective at 6 hours | Long-acting | [1][3] |
| Key Characteristics | Potent, nonsedating, rapid onset | Potent, nonsedating, long-acting | [1][3] |
| Adverse Effects Noted in Studies | No CNS, anticholinergic, antiadrenergic, or antiserotonergic properties noted | Weight gain; withdrawn from market due to risk of cardiac arrhythmias | [1][4] |
Experimental Protocols
This compound: Lethal Histamine Challenge in Guinea Pigs
The following protocol is based on the methodology described in the comparative study of this compound.[1]
Objective: To determine the oral protective dose (PD50) of this compound and other antihistamines required to protect guinea pigs from a lethal dose of histamine.
Animals: Male Hartley guinea pigs.
Procedure:
-
Animals were fasted overnight prior to the experiment.
-
This compound, astemizole, or other antihistamines were administered orally at varying doses.
-
After a specified pretreatment time (e.g., 15 minutes or 1 hour), a lethal dose of histamine was administered.
-
The number of animals surviving the histamine challenge at each dose of the antihistamine was recorded.
-
The PD50, the dose of the antihistamine that protected 50% of the animals from death, was calculated.
Astemizole: Histamine-Induced Skin Wheal and Flare Test in Humans
The following is a generalized protocol for a histamine-induced skin wheal and flare test, a common method for evaluating the efficacy of H1-antihistamines in humans.
Objective: To assess the ability of astemizole to inhibit the wheal and flare response induced by intradermal histamine injection.
Subjects: Healthy adult volunteers or patients with allergic conditions.
Procedure:
-
A baseline histamine response is established by administering a standardized intradermal injection of histamine (e.g., 0.1 mg/mL) on the forearm.
-
The resulting wheal (a raised, edematous area) and flare (surrounding erythema) are measured at a specified time point (e.g., 15 minutes) after injection.
-
Subjects are then treated with astemizole (e.g., 10 mg daily) or placebo for a specified duration.
-
The histamine challenge is repeated at various time points during and after the treatment period.
-
The sizes of the wheal and flare responses are measured and compared to the baseline and placebo responses to determine the percentage of inhibition.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling cascade.
Experimental Workflow for a Histamine-Induced Wheal and Flare Study
Caption: Workflow of a histamine-induced wheal and flare clinical study.
References
- 1. scispace.com [scispace.com]
- 2. Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Rocastine's Anticholinergic Profile: A Comparative Analysis Against Other Antihistamines
For Immediate Release
In the landscape of antihistamine development, the fine balance between therapeutic efficacy and off-target effects remains a critical consideration for researchers and drug development professionals. One of the most common off-target effects is anticholinergic activity, stemming from the blockade of muscarinic acetylcholine (B1216132) receptors. This action can lead to a range of undesirable side effects, including dry mouth, blurred vision, urinary retention, and cognitive impairment. This guide provides a comparative analysis of the anticholinergic properties of the H1-antagonist Rocastine against other first and second-generation antihistamines, supported by available experimental data.
A key finding from preclinical studies is that this compound possesses no measurable anticholinergic properties in vitro.[1] This characteristic distinguishes it from many other antihistamines, particularly those of the first generation.
Comparative Anticholinergic Activity of Antihistamines
The following table summarizes the anticholinergic potencies of various antihistamines, quantified by their affinity for muscarinic receptors (Ki values) or their functional inhibition of cholinergic-induced responses (pA2 or IC50 values). Lower Ki, pA2, and IC50 values indicate higher anticholinergic activity.
| Antihistamine | Generation | Receptor/Assay | Ki (nM) | pA2 | IC50 (nM) |
| This compound | Second | - | No anticholinergic properties reported in vitro[1] | - | - |
| First Generation | |||||
| Cyproheptadine | First | Guinea Pig Trachealis Muscle | - | 8.2 | - |
| Promethazine | First | Guinea Pig Trachealis Muscle | - | >7.5 | - |
| Diphenhydramine | First | Guinea Pig Trachealis Muscle | - | 7.2 | - |
| Chlorpheniramine | First | Guinea Pig Trachealis Muscle | - | 6.4 | - |
| Hydroxyzine | First | Guinea Pig Trachealis Muscle | - | 5.9 | - |
| Second Generation | |||||
| Desloratadine | Second | Human Muscarinic Receptors (M1-M5) | - | - | 84 - 4938 |
| Loratadine | Second | Guinea Pig Trachealis Muscle | - | 6.8 | - |
| Cetirizine | Second | Guinea Pig Trachealis Muscle | Inactive up to 3 x 10⁻⁴ M | - | - |
| Fexofenadine | Second | Guinea Pig Trachealis Muscle | Inactive up to 3 x 10⁻⁴ M | - | - |
| Ketotifen | Second | Human Muscarinic Receptors (M1-M5) | - | - | 84 - 4938 |
| Azelastine | Second | Human Muscarinic Receptors (M1-M5) | - | - | 4697 - 13955 (partial/full antagonist) |
| Olopatadine | Second | Human Muscarinic Receptors (M1, M4) | - | - | 4772 (M1), 14390 (M4) (partial antagonist) |
Mechanism of Anticholinergic Action
Antihistamines with anticholinergic properties act as competitive antagonists at muscarinic acetylcholine receptors. By binding to these receptors, they prevent the neurotransmitter acetylcholine (ACh) from binding and initiating its signaling cascade. This inhibition of cholinergic signaling in various tissues leads to the characteristic anticholinergic side effects.
Caption: Anticholinergic antihistamines competitively block acetylcholine at muscarinic receptors.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound (e.g., an antihistamine) for muscarinic acetylcholine receptors.
1. Materials and Reagents:
-
Membrane Preparation: Homogenized tissue or cells expressing muscarinic receptors (e.g., rodent brain cortex, CHO cells transfected with human muscarinic receptor subtypes).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-labeled muscarinic antagonist, such as atropine (B194438) (1-10 µM).
-
Test Compounds: Serial dilutions of the antihistamines to be tested.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and a Cell Harvester .
2. Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand and membrane preparation in assay buffer.
-
Non-specific Binding: Radioligand, membrane preparation, and the NSB agent in assay buffer.
-
Competition Binding: Radioligand, membrane preparation, and each concentration of the test compound in assay buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membrane fragments with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
The available evidence strongly suggests that this compound is a selective H1-antihistamine with a notable absence of anticholinergic properties, a significant advantage over many first-generation and some second-generation antihistamines. This lack of affinity for muscarinic receptors positions this compound as a promising candidate for patient populations where anticholinergic side effects are a particular concern. Further studies providing quantitative binding data for this compound across all muscarinic receptor subtypes would be beneficial to definitively confirm its selectivity profile.
References
Rocastine's Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Rocastine (AHR-11325) is a potent and selective histamine (B1213489) H1 receptor antagonist with a rapid onset of action.[1] In the landscape of antihistamine development, understanding the cross-reactivity profile of a compound is paramount for predicting its potential side effects and ensuring its therapeutic specificity. This guide provides a comparative overview of this compound's receptor binding profile, drawing from available in vitro data.
Executive Summary
Receptor Binding Profile
The following table summarizes the known receptor interaction profile of this compound. It is important to note the absence of specific inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values for receptors other than the histamine H1 receptor in the available literature. The data presented is based on qualitative assessments from in vitro pharmacological studies.
| Receptor Target | This compound Interaction | Supporting Evidence |
| Histamine H1 | Antagonist | Primary mechanism of action; potent antihistaminic effects observed in preclinical models.[1] |
| Adrenergic Receptors | No significant interaction | In vitro studies report no antiadrenergic properties.[1] |
| Cholinergic (Muscarinic) Receptors | No significant interaction | In vitro studies report no anticholinergic properties.[1] |
| Serotonergic Receptors | No significant interaction | In vitro studies report no antiserotonergic properties. |
Signaling Pathways
This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, which is a G protein-coupled receptor (GPCR). In its basal state, the H1 receptor can exhibit some level of constitutive activity. Histamine binding significantly enhances this activity. This compound, by binding to the receptor, stabilizes it in an inactive conformation, thereby reducing the downstream signaling that leads to allergic symptoms.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The selectivity of this compound was determined through in vitro assays. While the specific, detailed protocols used for this compound are not publicly available, a standard methodology for assessing receptor cross-reactivity involves radioligand binding assays.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for various receptors.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value, which can then be used to calculate the inhibitory constant (Kᵢ).
Materials:
-
Cell membranes prepared from cell lines engineered to express a high density of the target receptor (e.g., adrenergic, muscarinic, serotonergic receptors).
-
A specific high-affinity radiolabeled ligand for each target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors, [³H]-quinuclidinyl benzilate for muscarinic receptors, [³H]-ketanserin for 5-HT₂ₐ receptors).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (specific composition depends on the receptor).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of the cell membranes and the radiolabeled ligand are incubated with increasing concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Caption: General Workflow for a Radioligand Receptor Binding Assay.
Conclusion
The available evidence strongly indicates that this compound is a highly selective histamine H1 receptor antagonist. Its lack of significant in vitro activity at adrenergic, cholinergic, and serotonergic receptors distinguishes it from some first-generation antihistamines and predicts a favorable side-effect profile. For drug development professionals, this compound serves as a case study in achieving receptor selectivity. Future research providing a broad, quantitative receptor screening panel would be beneficial to further solidify and quantify this selectivity profile.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rocastine
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Rocastine, a potent antihistamine intended for research use only.[1] The information herein is designed to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, these guidelines are based on best practices for handling pharmacologically active research compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile or Neoprene Gloves (double-gloving recommended) - Disposable Gown/Lab Coat - ANSI-approved Safety Goggles or Face Shield - N95 or N100 Particulate Respirator |
| Solution Preparation and Handling | - Disposable Nitrile or Neoprene Gloves - Disposable Gown/Lab Coat - ANSI-approved Safety Goggles or Face Shield |
| Administration to Animals | - Disposable Nitrile or Neoprene Gloves - Disposable Gown/Lab Coat - ANSI-approved Safety Goggles |
| Spill Cleanup | - Chemical-resistant Gloves (e.g., Butyl Rubber) - Disposable Chemical-resistant Coveralls - ANSI-approved Safety Goggles and Face Shield - Appropriate Respirator (based on spill size and ventilation) |
| Waste Disposal | - Disposable Nitrile or Neoprene Gloves - Disposable Gown/Lab Coat - ANSI-approved Safety Goggles |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE must be removed and discarded as hazardous waste immediately. Reusable PPE should be decontaminated according to institutional protocols.
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize exposure risk.
2.1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[2]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.
-
Pre-planning: Before beginning any procedure, ensure all necessary equipment and materials, including PPE and waste containers, are readily available.
2.2. Step-by-Step Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Preparation: Place absorbent, disposable bench paper in the work area to contain any minor spills.
-
Weighing: Carefully weigh the required amount of this compound powder within the fume hood or BSC. Use anti-static weigh boats if available.
-
Solution Preparation: If preparing a solution, slowly add the solvent to the this compound powder to avoid aerosolization. Cap and label the container immediately.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves, gown, eye protection, respirator). Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated PPE, and cleaning materials, must be considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all this compound waste.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
4.1. Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure: Restrict access to the spill area.
-
Report: Notify your laboratory supervisor and institutional safety officer.
-
Cleanup (if trained):
-
Don the appropriate PPE for spill cleanup.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent material to collect the spill.
-
For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Clean the spill area with a decontaminating solution.
-
Collect all cleanup materials in a sealed hazardous waste container.
-
4.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical team with information about this compound.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
